molecular formula C12H15NO2 B1423077 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid CAS No. 689142-42-5

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B1423077
CAS No.: 689142-42-5
M. Wt: 205.25 g/mol
InChI Key: RZFSNMBESKENTH-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFSNMBESKENTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis via modern catalytic methods, in-depth analytical characterization, and explores its promising applications in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Scientific Merit of the Pyrrolidine-Benzoic Acid Scaffold

The convergence of a pyrrolidine ring and a benzoic acid moiety within a single molecular framework, as seen in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, presents a compelling scaffold for drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent structural motif in a vast array of natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[1] The benzoic acid group, a classic pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[2]

The strategic placement of a methyl group at the 5-position of the benzoic acid ring and the linkage of the pyrrolidine nitrogen to the 2-position creates a unique electronic and steric environment. This substitution pattern can influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide will delve into the specifics of this promising molecule, from its synthesis to its potential therapeutic applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and physicochemical data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

PropertyValueSource
CAS Number 689142-42-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
IUPAC Name 5-methyl-2-(pyrrolidin-1-yl)benzoic acid-
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge

Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: A Modern Approach

The synthesis of N-aryl pyrrolidines is a cornerstone of medicinal chemistry. For the specific case of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, the Buchwald-Hartwig amination stands out as a highly efficient and versatile method.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of the crucial C-N bond between an aryl halide and an amine, offering high yields and broad substrate scope.

The logical pathway for the synthesis involves the coupling of 2-bromo-5-methylbenzoic acid with pyrrolidine. The bromine atom at the 2-position is activated towards palladium-catalyzed amination, while the carboxylic acid and methyl groups remain intact under appropriate reaction conditions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product 2-bromo-5-methylbenzoic_acid 2-Bromo-5-methylbenzoic acid (CAS: 6967-82-4) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) 2-bromo-5-methylbenzoic_acid->catalyst Reactant pyrrolidine Pyrrolidine pyrrolidine->catalyst Reactant product 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (CAS: 689142-42-5) catalyst->product Yields base Base (e.g., NaOtBu) base->catalyst solvent Solvent (e.g., Toluene) solvent->catalyst

Caption: Synthetic workflow for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[3] Researchers should optimize conditions for their specific setup.

Materials:

  • 2-Bromo-5-methylbenzoic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylbenzoic acid, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by pyrrolidine and sodium tert-butoxide.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~3-4, which will protonate the carboxylic acid and may cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid based on the analysis of structurally similar compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Expect signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring will exhibit splitting patterns consistent with a trisubstituted benzene ring.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as multiplets in the range of δ 1.8-3.5 ppm.

  • Methyl Protons: A singlet corresponding to the methyl group protons should be observed around δ 2.3-2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 10 ppm, and may be exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Pyrrolidine Carbons: Signals corresponding to the methylene carbons of the pyrrolidine ring, typically in the range of δ 25-55 ppm.

  • Methyl Carbon: A signal for the methyl carbon around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.[8][9]

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-N Stretch: An absorption band in the range of 1180-1360 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 206.12.

Applications in Drug Development: Exploring the Therapeutic Potential

The unique structural features of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid make it an attractive candidate for exploration in various therapeutic areas. The pyrrolidine moiety is a known pharmacophore in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[10][11][12]

SAR_Concept cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_activities Potential Biological Activities core 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid pyrrolidine Pyrrolidine Ring (3D structure, basicity) core->pyrrolidine contributes benzoic_acid Benzoic Acid Moiety (H-bonding, synthetic handle) core->benzoic_acid contributes methyl_group Methyl Group (Lipophilicity, steric effects) core->methyl_group contributes antimicrobial Antimicrobial pyrrolidine->antimicrobial anticancer Anticancer pyrrolidine->anticancer other Other CNS/Metabolic Targets pyrrolidine->other benzoic_acid->antimicrobial benzoic_acid->anticancer

Caption: Structure-Activity Relationship (SAR) conceptual diagram.

Potential as an Antimicrobial Agent

Numerous studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives.[10][12] The nitrogen atom of the pyrrolidine ring can be crucial for interactions with bacterial enzymes or cell wall components. The benzoic acid moiety can also contribute to antimicrobial effects. Therefore, 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid warrants investigation as a potential lead compound for the development of new anti-infective agents.

Potential as an Anticancer Agent

The pyrrolidine scaffold is present in several anticancer drugs and experimental agents.[11] Derivatives of this ring system have been shown to inhibit various cancer-related targets. Furthermore, substituted benzoic acids have also been explored for their anticancer properties.[2] The combination of these two pharmacophores in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suggests that it could be a valuable starting point for the design of novel anticancer compounds. Further derivatization of the carboxylic acid group could lead to amides or esters with enhanced potency and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. Based on the general properties of substituted benzoic acids and amines, the following guidelines are recommended.[9][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid represents a molecule of significant interest for researchers in drug discovery. Its straightforward synthesis via robust and modern catalytic methods, combined with the promising biological activities associated with its constituent pharmacophores, makes it a valuable building block for the creation of new therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating further research and development in this exciting area of medicinal chemistry.

References

  • H. Zhang, F. Y. Kwong, Y. Tian, and K. S. Chan, "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine," PLoS One, vol. 13, no. 9, p. e0204369, 2018. [Link]

  • M. Boczar, Ł. Boda, and M. J. Wójcik, "Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative," Vibrational Spectroscopy, vol. 35, no. 1-2, pp. 99-107, 2004.
  • A. Husain, M. Rashid, and M. Shaharyar, "Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives," Acta Poloniae Pharmaceutica, vol. 68, no. 4, pp. 535-541, 2011.
  • J. A. Valderrama, C. D. Pessoa-Mahana, H. Pessoa-Mahana, and R. Tapia, "Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines," Magnetic Resonance in Chemistry, vol. 40, no. 8, pp. 555-558, 2002.
  • I. V. Saliy, A. S. Konev, and V. A. Iaroshenko, "Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines," The Journal of Organic Chemistry, vol. 88, no. 21, pp. 15159-15172, 2023. [Link]

  • A. S. Gudim, M. S. Egorov, A. V. Varlamov, L. G. Voskressensky, and E. A. Sokolova, "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold," Molecules, vol. 29, no. 1, p. 135, 2024. [Link]

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  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine," International Journal of Drug Delivery Technology, vol. 13, no. 1, pp. 1-6, 2023.
  • P. S. Bailey, and R. E. Lutz, "Synthesis and 1H NMR spectra of some 1-aryl-2,5-pyrrolidinediones," Journal of Heterocyclic Chemistry, vol. 17, no. 4, pp. 887-889, 1980.
  • G. C. Scavo, C. D. D'Andrea, and D. J. D. V. Pinto, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Topics in Current Chemistry, vol. 379, no. 5, p. 34, 2021. [Link]

  • A. A. Semioshkin, Y. V. Nelyubina, K. A. Lyssenko, V. B. Rybakov, and Z. A. Starikova, "(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one," Molbank, vol. 2008, no. 2, p. M563, 2008. [Link]

  • Z. Kartal, and S. Sentürk, "FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co, Mn) Complexes," Zeitschrift für Naturforschung A, vol. 60, no. 4, pp. 285-288, 2005. [Link]

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  • A. A. Ozerov, M. S. Novikov, and A. O. Chagarovskiy, "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid," Pharmaceuticals, vol. 16, no. 7, p. 1024, 2023. [Link]

  • P. S. Conti, and D. J. Schibli, "A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid," Synthetic Communications, vol. 33, no. 1, pp. 155-159, 2003.
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Sources

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Introduction and Molecular Overview

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a disubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a methyl group at the 5-position and a pyrrolidine ring attached via a nitrogen-carbon bond at the 2-position. This arrangement of functional groups—a carboxylic acid, a tertiary amine, and an aromatic ring—makes it a versatile building block, or scaffold, in medicinal chemistry and organic synthesis. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing carboxylic acid group on the benzene ring influences its electronic properties, reactivity, and potential biological activity. This guide provides a technical overview of its core chemical properties, predicted spectroscopic characteristics, and plausible synthetic strategies, offering field-proven insights for researchers and drug development professionals.

Table 1: Core Identifiers for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Identifier Value
IUPAC Name 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid
CAS Number 886593-50-6
Molecular Formula C₁₂H₁₅NO₂

| Molecular Weight | 205.25 g/mol |

Figure 1: Annotated Molecular Structure cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents C1 C C2 C C1->C2 Pyrrolidine Pyrrolidine Ring C1->Pyrrolidine Tertiary Amine C3 C C2->C3 COOH COOH C2->COOH Carboxylic Acid C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Methyl CH₃ C5->Methyl Methyl Group C6->C1

Caption: Figure 1: Key functional groups of the target molecule.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is not extensively published. However, by analyzing its structural analogues, we can derive a reliable set of predicted properties. The primary reference analogue is 2-(pyrrolidin-1-yl)benzoic acid (CAS 78648-27-8), which lacks the C5-methyl group[1]. The addition of a methyl group is expected to subtly influence these properties.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale & Expert Commentary
Melting Point 90-100 °C Based on the analogue 2-(pyrrolidin-1-yl)benzoic acid (m.p. 87-88.5 °C)[1]. The addition of a methyl group increases molecular weight and potential for van der Waals interactions, which typically results in a modest increase in melting point.
Boiling Point > 350 °C The predicted boiling point for the non-methylated analogue is ~352 °C[1]. The methyl group will slightly increase this value. High boiling points are characteristic of benzoic acids due to strong intermolecular hydrogen bonding.
pKa ~2.9 - 3.5 The predicted pKa for the non-methylated analogue is ~2.79[1]. The methyl group is weakly electron-donating, which may slightly increase the pKa (making the acid weaker) compared to the analogue. However, the dominant electronic effect comes from the ortho-amino group.
Solubility Poor in Water; Soluble in Organic Solvents Benzoic acid itself has low water solubility (~3.44 g/L at 25 °C), which decreases with the addition of nonpolar groups[2]. The molecule is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone, which can solvate both the carboxylic acid and the lipophilic ring systems.[3][4]

| LogP | ~2.5 - 3.0 | The partition coefficient (LogP) of benzoic acid is 1.87[5]. The addition of the pyrrolidine and methyl groups significantly increases the molecule's lipophilicity, leading to a higher predicted LogP value. |

Anticipated Spectroscopic Profile

A robust understanding of the expected spectroscopic data is critical for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.5-8.0 ppm): Three protons are expected on the benzene ring. The powerful electron-donating effect of the ortho-pyrrolidine group will shield the aromatic protons, shifting them upfield compared to standard benzoic acid. The proton at C6 (ortho to the amine) would be the most shielded, while the proton at C3 (ortho to the carboxyl group) would be the most deshielded.

  • Carboxylic Acid Proton (δ 10-13 ppm): A characteristic broad singlet, which is highly deshielded. Its presence is a key indicator of the free acid.

  • Pyrrolidine Protons (δ 2.0-3.5 ppm): Two sets of signals are expected. The two protons alpha to the nitrogen (N-CH₂) will be deshielded (~3.0-3.5 ppm) compared to the two beta protons (~2.0-2.5 ppm). These will likely appear as multiplets.

  • Methyl Protons (δ 2.3-2.5 ppm): A sharp singlet integrating to three protons, located in the typical benzylic methyl region.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbonyl carbon will be significantly deshielded.

  • Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected. The carbon attached to the pyrrolidine group (C2) will be highly shielded, while the carbon bearing the carboxylic acid (C1) will be deshielded.

  • Pyrrolidine Carbons (δ ~25 and ~50 ppm): The alpha-carbons will appear around 50 ppm, and the beta-carbons around 25 ppm.

  • Methyl Carbon (δ ~20-22 ppm): A single signal in the aliphatic region.

Infrared (IR) Spectroscopy
  • O-H Stretch (2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C-H Stretch (2850-3100 cm⁻¹): Signals for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H bonds.

  • C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption for the carbonyl of the conjugated carboxylic acid.

  • C-N Stretch (1200-1350 cm⁻¹): A moderate signal corresponding to the aryl-amine C-N bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a highly plausible and industrially scalable approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. The causality behind this choice lies in its high functional group tolerance and efficiency in coupling aryl halides with amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylbenzoic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (1.1-1.2x molar equivalent of Pd).

  • Reagent Addition: Add a non-protic, polar solvent such as toluene or dioxane. Subsequently, add pyrrolidine (1.1-1.5 eq) followed by a base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water or a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the product. Extract the aqueous layer with an organic solvent like ethyl acetate.[6] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Figure 2: Proposed Buchwald-Hartwig Synthesis Workflow SM1 2-Bromo-5-methylbenzoic acid Reaction Heat (80-110 °C) Inert Atmosphere SM1->Reaction SM2 Pyrrolidine SM2->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reagents->Reaction Workup Acidic Workup & Extraction Reaction->Workup Reaction Mixture Product 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid Workup->Product Purified Product

Caption: Figure 2: A plausible workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its primary functional groups:

  • Carboxylic Acid: This group can readily undergo esterification with alcohols under acidic conditions or amide bond formation with amines using standard coupling reagents (e.g., EDC, HATU).[7]

  • Tertiary Amine: The pyrrolidine nitrogen is basic and can be protonated to form salts. It is generally unreactive towards electrophiles under standard conditions due to its integration into the aromatic system.

  • Aromatic Ring: The ring is activated by the strong electron-donating pyrrolidine group, making it susceptible to electrophilic aromatic substitution. However, the existing substitution pattern will direct incoming electrophiles to specific positions.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to handling is required, based on the hazards of its constituent parts.

  • Benzoic Acid Derivatives: These are known to cause skin irritation and serious eye damage.[5][8][9] Prolonged exposure or inhalation of dust can lead to respiratory tract irritation.[10]

  • Pyrrolidine Derivatives: Can be irritants and should be handled with care.

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of dust or powder.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[11]

Conclusion

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, its chemical properties can be reliably predicted through the analysis of its core structure and relevant analogues. Its synthesis is accessible through modern cross-coupling methodologies, and its functional handles offer diverse opportunities for further chemical modification. As with any novel chemical entity, it should be handled with appropriate caution, assuming it to be a potential irritant. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

  • Carl ROTH GmbH + Co. KG. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. (n.d.). Google Patents.
  • CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone. (n.d.). Google Patents.
  • PubChem. (n.d.). 5-Methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.
  • ResearchGate. (2025, August 7). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Request PDF. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166017). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoic-d5 acid, 99+ atom % D. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

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Structural Elucidation and Synthetic Validation: 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

[1]

Executive Summary

Target Molecule: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid Molecular Formula:

Exact Mass:Class:

12

This technical guide provides a rigorous framework for the synthesis and structural confirmation of 5-methyl-2-(pyrrolidin-1-yl)benzoic acid.[1] Unlike simple aliphatic amines, the steric bulk of the pyrrolidine ring ortho to the carboxylic acid induces specific conformational locks, making NMR elucidation (specifically NOE analysis) critical for distinguishing it from regioisomers.

Synthetic Protocol (Self-Validating System)

To ensure the integrity of the elucidation, we utilize a Nucleophilic Aromatic Substitution (


)1
Reaction Scheme

The synthesis exploits the activation of the fluorine atom ortho to the electron-withdrawing carboxyl group.[1]

SynthesisSM12-Fluoro-5-methylbenzoic acid(Starting Material)ConditionsDMSO, 100°C, 12h(SNAr Mechanism)SM1->ConditionsReagentPyrrolidine (3.0 eq)K2CO3 (2.0 eq)Reagent->ConditionsProduct5-Methyl-2-(pyrrolidin-1-yl)benzoic acid(Target)Conditions->Product >85% Yield

Figure 1:

Step-by-Step Protocol
  • Charge: To a 50 mL round-bottom flask, add 2-fluoro-5-methylbenzoic acid (1.0 eq, 5.0 mmol) and potassium carbonate (

    
    , 2.0 eq).
    
  • Solvate: Add anhydrous DMSO (10 mL). Stir until partially suspended.

  • Nucleophile Addition: Add pyrrolidine (3.0 eq) dropwise.[1][3] Note: Excess amine acts as both nucleophile and base.

  • Reaction: Heat to 100°C for 12 hours. Monitor via TLC (50% EtOAc/Hexanes).[1][3] The starting material (

    
    ) should disappear, replaced by a fluorescent spot (
    
    
    ).
  • Workup (Critical for Purity):

    • Cool to room temperature.[1][3]

    • Pour into ice-water (50 mL).

    • Acidify carefully with 1M HCl to pH 3-4.[1] Precipitate formation indicates product.[3]

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1][3][4]

Structural Elucidation Strategy

The core challenge is distinguishing the target from potential isomers (e.g., substitution at the wrong position if starting materials were ambiguous) and confirming the integrity of the pyrrolidine ring.

Mass Spectrometry (HRMS)
  • Ionization: ESI(+)

  • Expected [M+H]+: 206.1181 m/z

  • Fragmentation Logic:

    • 206

      
       162:  Loss of 
      
      
      (characteristic of benzoic acids).[1]
    • 162

      
       134:  Loss of ethylene from pyrrolidine ring (retro-Diels-Alder type fragmentation common in cyclic amines).[1]
      
Nuclear Magnetic Resonance (NMR) Analysis
Predicted 1H NMR Data (400 MHz, DMSO-

)

The aromatic region provides the "fingerprint" for the 1,2,5-substitution pattern.

PositionShift (

ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
COOH 12.50br s-1HExchangeable acidic proton.[1]
H-6 7.65d2.01HOrtho to COOH, meta to Me.[1][3] Deshielded by carbonyl.[1][3]
H-4 7.25dd8.5, 2.01HPara to N, meta to COOH. Couples with H-3 (ortho) and H-6 (meta).[1]
H-3 6.85d8.51HOrtho to Pyrrolidine.[1][3] Shielded by electron-donating Nitrogen.[1]
Pyr-

3.25m-4HProtons adjacent to Nitrogen.[1]
Me-5 2.25s-3HMethyl group at C-5.[1]
Pyr-

1.85m-4HProtons in the pyrrolidine ring (distal).[1]
Key Diagnostic Couplings:
  • Ortho-Coupling (

    
    ):  The doublet at 
    
    
    6.85 (H-3) and part of the dd at
    
    
    7.25 (H-4) must share a coupling constant of ~8.5 Hz.[1]
  • Meta-Coupling (

    
    ):  The fine splitting (2.0 Hz) between H-4 and H-6 confirms the 1,2,4-relationship of protons (and thus 1,2,5-substitution of groups).
    
2D NMR Connectivity (The "Proof")

To definitively prove the structure, we map the HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) interactions.

NMR_CorrelationsH3H-3 (Aromatic)Pyr_AlphaPyrrolidine Alpha-HH3->Pyr_AlphaStrong NOE(Proves N-C2 bond)COOHCarbonyl C=OH3->COOHHMBC (3-bond)H6H-6 (Aromatic)H6->COOHHMBC (3-bond)MeMethyl (C-5)Me->H6NOEH4H-4 (Aromatic)Me->H4NOEMe->H4HMBC

Figure 2: Critical NOE (red dashed) and HMBC (blue solid) correlations required to confirm regiochemistry.

Interpretation of Figure 2:

  • The "Smoking Gun": A strong NOE signal between the Pyrrolidine

    
    -protons  and Aromatic H-3  confirms the pyrrolidine is attached at position 2.[1]
    
  • Carboxyl Placement: HMBC correlations from H-6 to the Carbonyl carbon confirm the acid is at position 1.[1]

Physicochemical Properties & Stability[1]

  • pKa: Estimated at 5.5 - 6.[1]0. The ortho-pyrrolidine group may form an intramolecular hydrogen bond with the carboxylic acid, potentially raising the pKa compared to unsubstituted benzoic acid (4.2).[1]

  • Solubility:

    • High: DMSO, DMF, Methanol.[1]

    • Moderate: Dichloromethane, Ethanol.[1]

    • Low: Water (neutral pH), Hexanes.[1]

  • Stability: Stable under standard ambient conditions.[1][3] Avoid strong oxidizing agents which may attack the pyrrolidine nitrogen to form the N-oxide.[1]

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

  • Anthranilic Acid Derivatives in Medicinal Chemistry

    • Pradhan, N., et al. (2021).[1][5] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.

  • NMR of N-Aryl Systems

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).

  • General Synthesis of N-Aryl Pyrrolidines

    • Ma, D., & Cai, Q. (2003).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines.[1][3] Accounts of Chemical Research.

Technical Guide: Biological Activity & Synthetic Utility of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid , a privileged scaffold bridging the structural properties of N-aryl anthranilic acids (fenamates) and pyrrolidine-based pharmacophores.

Executive Summary

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (CAS: 689142-42-5) represents a strategic chemical scaffold in medicinal chemistry, combining the core pharmacophore of fenamate NSAIDs with the metabolic versatility of a cyclic amine (pyrrolidine) . While often utilized as an advanced intermediate for tricyclic heterocycles (e.g., pyrrolo[2,1-a]isoquinolines), its structural homology to mefenamic acid and flufenamic acid suggests intrinsic biological activity as a Cyclooxygenase (COX) inhibitor and a modulator of inflammatory pathways.

This guide details the compound's physicochemical profile, predicted mechanism of action (MoA), synthetic pathways, and validation protocols for researchers in drug discovery.

Chemical Profile & Physicochemical Properties

Understanding the foundational properties of this molecule is critical for predicting bioavailability and formulation requirements.

PropertyValue / DescriptionSignificance
IUPAC Name 5-Methyl-2-(pyrrolidin-1-yl)benzoic acidCore identity
CAS Number 689142-42-5Unique identifier
Molecular Formula C₁₂H₁₅NO₂Low MW (<500 Da) favors bioavailability
Molecular Weight 205.25 g/mol Fragment-like, ideal for lead optimization
LogP (Predicted) ~2.8 - 3.2Lipophilic; good membrane permeability
H-Bond Donors 1 (Carboxylic acid -OH)Specific target binding (e.g., Arg120 in COX)
H-Bond Acceptors 3 (N, C=O, -O-)Interaction with solvent and protein residues
Topological Polar Surface Area ~40 ŲExcellent CNS penetration potential

Mechanism of Action (MoA) & Biological Potential[2]

Primary Target: Cyclooxygenase (COX) Inhibition

The structural architecture of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid mimics the N-aryl anthranilic acid class of NSAIDs.

  • Binding Mode: The carboxylate group anchors the molecule via an ionic bond to Arg120 at the entrance of the COX enzyme's cyclooxygenase channel.

  • Steric Fit: The pyrrolidine ring replaces the traditional phenyl ring of fenamates. This saturated ring offers a different steric profile, potentially reducing "time-dependent inhibition" issues seen with some diaryl heterocycles while maintaining channel blockade.

  • 5-Methyl Substitution: The methyl group at the 5-position (para to the amine) increases lipophilicity, enhancing the molecule's ability to enter the hydrophobic arachidonic acid binding pocket.

Secondary Utility: Precursor for Tricyclic Scaffolds

This molecule serves as a critical "biomimetic building block" for synthesizing pyrrolo[2,1-a]isoquinoline derivatives. These downstream products are biologically active against:

  • Tumor Cells: Via inhibition of tubulin polymerization.

  • Microbial Pathogens: By disrupting cell wall synthesis in Gram-positive bacteria.

Pathway Visualization

The following diagram illustrates the intervention point of this scaffold within the Arachidonic Acid inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 Blocked COX2->PGG2 Blocked Inhibitor 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (Scaffold Inhibitor) Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) Pain & Inflammation PGG2->Prostaglandins Peroxidase

Figure 1: Mechanism of Action showing the interception of the Arachidonic Acid pathway by anthranilic acid derivatives.

Experimental Protocols

Synthesis of the Scaffold

Objective: Efficiently synthesize 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Fluoro-5-methylbenzoic acid (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Solvent: DMSO or DMF

  • Base:

    
     (optional, if pyrrolidine is not in excess)
    

Protocol:

  • Charge: In a round-bottom flask, dissolve 2-Fluoro-5-methylbenzoic acid (10 mmol) in DMSO (20 mL).

  • Addition: Add pyrrolidine (25 mmol) dropwise under stirring. The reaction is exothermic; cool if necessary.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3–4 using 1M HCl to precipitate the free acid.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x 20 mL) and hexanes.

  • Purification: Recrystallize from Ethanol/Water to obtain the pure white solid.

In Vitro COX Inhibition Assay

Objective: Quantify the


 of the compound against COX-1 and COX-2 enzymes.

Methodology: Colorimetric COX Inhibitor Screening Assay.

  • Preparation: Dissolve the test compound in DMSO to prepare a 10 mM stock. Serial dilute to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Enzyme Incubation: In a 96-well plate, add COX-1 or COX-2 enzyme (ovine/human recombinant) to the reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Addition: Add 10

    
    L of the test compound dilutions to the wells. Incubate at 25°C for 10 minutes.
    
  • Substrate Initiation: Add Arachidonic Acid (100

    
    M final) and the colorimetric substrate (e.g., TMPD).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Synthetic Utility Diagram

This diagram outlines the workflow for converting the scaffold into advanced bioactive heterocycles.

Synthesis_Workflow Start 2-Fluoro-5-methylbenzoic acid Reagent + Pyrrolidine (SnAr Reaction) Start->Reagent Core 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (Target Scaffold) Reagent->Core Path1 Cyclization w/ Acetic Anhydride Core->Path1 Path2 Amidation + Cyclization Core->Path2 Product1 Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid Path1->Product1 Product2 Pyrroloquinazolinone Derivatives (Anticancer Agents) Path2->Product2

Figure 2: Synthetic workflow from precursor to advanced bioactive heterocycles.

References

  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Università degli Studi di Palermo (UNIPA).
    • URL:[Link]

  • Anthranilic Acid Derivatives (Fenamates)

    • Title: Hands-on synthetic approaches and biological activities of anthranilic acid deriv
    • Source: Egyptian Journal of Chemistry.[1]

    • URL:[Link]

  • COX Inhibition Mechanisms

    • Title: COX Inhibitors - Mechanism of Action and Clinical Pharmacology.[2]

    • Source: Life in the Fast Lane (LITFL).
    • URL:[Link]

  • Pyrrolidinone and Benzoic Acid Derivatives

    • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a substituted benzoic acid derivative incorporating a pyrrolidine moiety, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its combination with a benzoic acid structure creates a molecule with unique physicochemical properties that warrant careful consideration in a laboratory setting.[1][2] As research into novel therapeutics continues to expand, a thorough understanding of the safety and handling of such specialized reagents is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and inferred hazards of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, along with detailed protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a clear-eyed assessment of the potential hazards associated with a chemical. While specific toxicological data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is not extensively documented in publicly available literature, a reliable safety profile can be constructed by examining the known hazards of its constituent functional groups—the benzoic acid core and the pyrrolidine ring—and a Safety Data Sheet (SDS) provided by a supplier.

GHS Hazard Classification

Based on available safety data, 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a moderate acute toxicity risk upon ingestion and is a notable irritant to the skin, eyes, and respiratory system.

Toxicological Profile: An Inferential Approach

Due to the limited specific toxicological data for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, we must extrapolate from the known profiles of benzoic acid and pyrrolidine derivatives.

  • Benzoic Acid: Benzoic acid and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[3][4] Prolonged or repeated exposure can lead to dermatitis.[5] While generally considered to have low systemic toxicity, ingestion of large amounts can cause gastrointestinal irritation.[4]

  • Pyrrolidine: Pyrrolidine is a cyclic secondary amine that is classified as a corrosive and flammable liquid.[6][7] It can cause severe skin burns and eye damage.[7] Many pyrrolidine derivatives are also biologically active and can have various physiological effects.[8]

The combination of these two moieties in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid suggests that the primary hazards are indeed irritation to all points of contact. The "harmful if swallowed" classification should be treated with significant respect, and appropriate measures to prevent ingestion must be in place.

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

RiskAssessment Start Identify Experimental Protocol AssessQuantity Assess Quantity of Compound to be Used Start->AssessQuantity AssessConditions Evaluate Experimental Conditions (e.g., heating, pressure, reaction scale) AssessQuantity->AssessConditions IdentifyHazards Review Known Hazards (H302, H315, H319, H335) AssessConditions->IdentifyHazards SelectControls Select Appropriate Control Measures (PPE, Ventilation) IdentifyHazards->SelectControls DevelopSOP Develop Standard Operating Procedure (SOP) SelectControls->DevelopSOP EmergencyPrep Prepare for Emergencies (Spill kit, First Aid) DevelopSOP->EmergencyPrep Proceed Proceed with Experiment EmergencyPrep->Proceed Review Review and Refine SOP after Experiment Proceed->Review

Caption: A logical workflow for conducting a risk assessment before handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the consistent use of appropriate PPE are non-negotiable when working with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9]

  • Eye Wash and Safety Shower: An operational and easily accessible emergency eye wash station and safety shower are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is required when handling 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent serious eye irritation (H319) from splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or neoprene gloves. Regular glove changes are recommended, especially after direct contact.To prevent skin irritation (H315) and potential absorption.
Body Protection A standard laboratory coat. For larger quantities or splash-prone procedures, a chemically resistant apron is advised.To protect skin and personal clothing from contamination.
Respiratory Not generally required for small-scale use in a fume hood. For large-scale work or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.To prevent respiratory irritation (H335) from inhalation of dust or aerosols.
General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[4]

  • Container Management: Keep containers tightly closed when not in use to prevent contamination and potential release into the environment.[10]

Section 3: Emergency Procedures

Prompt and correct responses to emergencies can significantly mitigate harm. All personnel working with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid must be familiar with these procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Spill Response

For a small spill of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid solid:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.2.

  • Contain and Clean: Gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid generating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For spills of the compound in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5][11]

  • Containers: Keep in a tightly sealed, properly labeled container.[10]

Disposal

All waste containing 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, including contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

Conclusion: A Commitment to Safety

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a valuable compound for chemical research and development. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can work with this molecule confidently and safely. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence and innovation.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Material Safety Data Sheet. (2009, December 10). Pyrrolidine. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Request PDF. (2003, July). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. (2023, December 15). Retrieved from [Link]

  • Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Crystallization Strategies for 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide details the purification and crystallization protocols for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid , a critical intermediate scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

The molecule presents a unique challenge due to its amphoteric nature . It contains an acidic carboxyl group (


) and a weakly basic tertiary amine (N-aryl pyrrolidine, conjugate acid 

). Successful crystallization requires navigating the isoelectric point (pI) to minimize solubility and maximize yield, while controlling impurity rejection.
Physicochemical Profile
ParameterValue / CharacteristicImplication for Crystallization
CAS Number 689142-42-5Reference standard identity.
Molecular Formula

MW: 205.25 g/mol .
Solubility (High) DMSO, DMF, Methanol, Dilute Base (

)
Good solvents for dissolution.
Solubility (Low) Water (

), Hexane, Toluene
Anti-solvents or precipitation media.
pKa (Acid) ~4.2 (Carboxylic Acid)Soluble as carboxylate at

.
pKa (Base) ~3.8 (N-Aryl Nitrogen)Soluble as ammonium salt at

.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled:

  • pH Control (The "Swing" Method): Because the molecule can exist as a cation, anion, or zwitterion/neutral species, pH is the primary solubility lever. The target for precipitation is the Isoelectric Point (pI) , typically between pH 4.0 and 5.0 for this class of molecules.

  • Temperature Ramp: Rapid cooling often traps impurities in the crystal lattice of benzoic acid derivatives. A controlled cooling rate of 0.5°C/min is recommended.

  • Solvent Water Activity: In organic solvents, the presence of water can induce oiling out (liquid-liquid phase separation) if the ionic strength is high.

Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best for: Primary purification from crude reaction mixtures.

This method utilizes the carboxylic acid functionality to dissolve the product in base, filter out non-acidic impurities, and then precipitate the pure product by acidification.

Reagents:

  • Crude 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Activated Carbon (optional for color removal)

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude solid in 50 mL of water.

  • Basification: Slowly add 1M NaOH with stirring until the pH reaches 10-11. The solid should dissolve completely as the sodium benzoate salt forms.

    • Checkpoint: If solids remain, they are likely non-acidic impurities. Filter these out.

  • Carbon Treatment (Optional): Add 0.5 g activated carbon, stir for 30 mins at room temperature, and filter through Celite to remove color bodies.

  • Acidification (Crystallization):

    • Place the clear filtrate in a reactor with overhead stirring (200 RPM).

    • Slowly dose 1M HCl.

    • Nucleation Point: Cloudiness will appear around pH 6-7. Pause addition for 15 minutes to allow stable nuclei to form (Ostwald ripening).

    • Completion: Continue acid addition until pH reaches 4.5 ± 0.2 . Do not overshoot to pH < 2, or the amine may protonate and redissolve the product.

  • Isolation: Stir the slurry for 1 hour at 5°C. Filter the white crystalline solid.

  • Washing: Wash the cake with 2 x 10 mL cold water (pH adjusted to 4.5).

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Solvent Recrystallization (Polymorph Control)

Best for: Final polishing to achieve >99.5% purity and specific crystal habit.

Solvent System: Ethanol / Water (60:40 v/v).

Step-by-Step Procedure:

  • Slurry: Charge 5.0 g of dried Protocol A material into 25 mL of Ethanol (absolute).

  • Heating: Heat to reflux (approx. 78°C). The solution should be clear.

  • Anti-solvent Addition: Slowly add 15 mL of hot water (70°C) to the refluxing solution.

    • Note: If oiling out occurs, add a small amount of ethanol to redissolve, then add water more slowly.

  • Cooling:

    • Cool to 60°C and seed with 0.1% pure crystals (if available).

    • Ramp temperature down to 20°C over 4 hours (0.15°C/min).

    • Hold at 20°C for 2 hours.

    • Cool to 0-5°C for 1 hour.

  • Filtration: Filter and wash with cold Ethanol/Water (50:50).

Process Logic & Visualization

The following diagram illustrates the decision logic for the Reactive Crystallization (Protocol A), highlighting the critical pH boundaries that prevent yield loss.

CrystallizationLogic Start Crude Mixture (Acid + Amine + Impurities) Dissolve Add 1M NaOH (pH > 10) Form Soluble Carboxylate Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Filter Filter Insoluble Neutrals/Bases CheckSol->Filter No (Solids Present) Acidify Slow Addition of 1M HCl CheckSol->Acidify Yes Filter->Acidify Nucleation Nucleation Zone (pH 6.5 - 5.5) Acidify->Nucleation Target Target Endpoint (pH 4.5 ± 0.2) Isoelectric Precipitation Nucleation->Target Continue Acid OverAcid Risk: pH < 2.0 Amine Protonation -> Soluble Target->OverAcid Excess Acid Isolate Filter & Wash (Cold Water) Target->Isolate Stop Here OverAcid->Dissolve Reprocess

Caption: pH-Swing Logic Flow. Critical control point is stopping acidification at pH 4.5 to prevent protonation of the pyrrolidine nitrogen.

Analytical Validation

To validate the success of the crystallization, the following analytical methods are required:

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Pass Criteria: >99.0% Area under curve (AUC).

Differential Scanning Calorimetry (DSC)
  • Purpose: Identify polymorphs and solvates.

  • Procedure: Heat from 30°C to 250°C at 10°C/min.

  • Expected Result: A single sharp endotherm (melting point). Note: Literature melting points for similar analogs range from 140-180°C; determine the specific MP of the pure reference material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.1. Reduce cooling rate.2. Increase seed loading.3. Use a solvent with better solubility (add more Ethanol).
Low Yield pH endpoint missed (too acidic or too basic).Check filtrate pH. If pH < 3, neutralize back to 4.5 with dilute NaOH. If pH > 6, add more HCl.
Colored Product Oxidation of the aniline/pyrrolidine moiety.1. Perform crystallization under Nitrogen atmosphere.2. Ensure effective Activated Carbon treatment in Protocol A.
Gel Formation Rapid precipitation trapping solvent.Re-heat to dissolve and cool much slower (0.1°C/min) with vigorous stirring.

References

  • National Institutes of Health (NIH). (2008). Crystal structure of 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2014). Pyrrolidin-1-ium-2-carboxylate[1]·4-hydroxybenzoic acid co-crystal.[1] CrystEngComm. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid emerges as a compelling scaffold, integrating the structural rigidity and electronic properties of a substituted benzoic acid with the versatile reactivity of a pyrrolidine moiety. This unique combination of a carboxylic acid, a tertiary amine, and a substituted aromatic ring within a single molecule opens a vast playground for chemists to construct complex molecular architectures. The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, imparts desirable physicochemical properties, including improved solubility and the potential for specific stereochemical orientations.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and potential applications of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid as a strategic building block.

Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: Key Methodologies

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid can be efficiently achieved through modern cross-coupling and nucleophilic substitution reactions. The choice of starting material, primarily 2-halo-5-methylbenzoic acids, dictates the most suitable synthetic strategy. Below are two robust and widely applicable protocols.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides.[3][4] This reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base to proceed efficiently. For the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, 2-bromo-5-methylbenzoic acid serves as an excellent starting material.

Reaction Scheme:

Buchwald-Hartwig Amination start 2-Bromo-5-methylbenzoic acid + Pyrrolidine catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) start->catalyst Reagents base Base (e.g., NaOtBu) catalyst->base solvent Solvent (e.g., Toluene) base->solvent product 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid solvent->product Heat

Figure 1: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylbenzoic acid (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 2.2 equiv.) as the base.

  • Solvent and Amine Addition: Add anhydrous toluene as the solvent, followed by the addition of pyrrolidine (1.2 equiv.).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~6.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically hindered substrates.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative, often more economical, pathway for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, particularly when starting from the more reactive 2-fluoro-5-methylbenzoic acid.[5][6] The strong electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack by pyrrolidine.

Reaction Scheme:

SNAr_Reaction start 2-Fluoro-5-methylbenzoic acid + Pyrrolidine base Base (e.g., K2CO3) start->base Reagents solvent Solvent (e.g., DMSO) base->solvent product 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid solvent->product Heat

Figure 2: Workflow for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-methylbenzoic acid (1.0 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Amine Addition: Add pyrrolidine (1.5 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Purification: Acidify the mixture with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is ideal as it can solvate the potassium carbonate and facilitate the nucleophilic attack without protonating the nucleophile.

  • Base: Potassium carbonate is a suitable base to deprotonate the carboxylic acid and act as a scavenger for the hydrofluoric acid byproduct.

  • Temperature: Higher temperatures are generally required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[6]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a trifunctional building block, offering reactive handles at the carboxylic acid, the tertiary amine, and the aromatic ring. This versatility allows for its incorporation into a wide array of complex molecules.

Synthesis of Bioactive Amides and Esters

The carboxylic acid moiety is a prime site for modification, readily undergoing amidation and esterification reactions to produce a diverse library of derivatives. These reactions are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[7][8]

Table 1: Representative Amide and Ester Derivatives

Coupling PartnerReaction TypeProduct ClassPotential Biological Activity
Substituted AnilinesAmidation (e.g., HATU, EDCI)N-Aryl BenzamidesAnti-inflammatory, Analgesic[9][10]
Bioactive AminesAmidation (e.g., HATU, EDCI)Bio-conjugatesTargeted Drug Delivery
Alcohols/PhenolsEsterification (e.g., DCC, Steglich)Benzoate EstersAntimicrobial, Antiviral
Directed Ortho-Metalation and Functionalization of the Aromatic Ring

The pyrrolidinyl group can act as a directed metalation group (DMG), facilitating the selective functionalization of the aromatic ring at the ortho position (C3). This strategy provides access to tri-substituted benzene derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Reaction Workflow:

Directed_Ortho_Metalation start 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid deprotonation Deprotonation (e.g., n-BuLi, LDA) start->deprotonation intermediate Ortho-lithiated intermediate deprotonation->intermediate electrophile Electrophile (e.g., I2, CO2, R-CHO) intermediate->electrophile Quench product 3-Substituted derivative electrophile->product

Figure 3: Directed Ortho-Metalation Workflow.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of novel benzoxazinone or other nitrogen-containing heterocyclic derivatives, which are prevalent in many biologically active compounds.[11]

Conclusion and Future Outlook

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid represents a building block with significant untapped potential. Its straightforward synthesis via established and reliable methods like the Buchwald-Hartwig amination and SNAr reactions makes it readily accessible. The presence of three distinct functional groups provides a rich platform for the generation of diverse molecular libraries for applications in drug discovery, materials science, and catalysis. As the demand for novel chemical entities continues to grow, the strategic utilization of such versatile building blocks will be instrumental in advancing the frontiers of chemical synthesis.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Braibante, H. S., et al. (1996). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the Brazilian Chemical Society, 7(3), 193-195.
  • ChemBK. (n.d.). 2-Amino-5-methylbenzoic Acid. Retrieved from [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Google Patents. (n.d.). Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid.
  • Google Patents. (n.d.). Benzoic acid derivatives, methods and uses thereof.
  • Google Patents. (n.d.). Synthetic method of 5-methyl-2-pyrrolidone.
  • El-Sayed, N. N. E., et al. (2025). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry, 18(7), 106623.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 8(15), 4163-4168.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives, Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 17(5), 2964-2968.
  • Google Patents. (n.d.). Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with cyano compounds.

Sources

Formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid for In Vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, a novel small molecule, for in vivo preclinical research. The inherent physicochemical properties of this compound, particularly its predicted poor aqueous solubility, present a significant challenge for achieving consistent and adequate systemic exposure in animal models. This guide moves beyond simple recipes, offering a logical, step-by-step framework for formulation development, from initial physicochemical characterization to the preparation and quality control of final dosing vehicles suitable for oral (PO) and intravenous (IV) administration. We emphasize the causality behind experimental choices, enabling researchers to develop robust, self-validating formulations that ensure data integrity and reproducibility in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Pre-formulation Assessment: Understanding the Molecule

Prior to any formulation work, a thorough understanding of the active pharmaceutical ingredient (API) is critical.[1] Since 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a new chemical entity (NCE), experimental data may be scarce. However, we can predict its properties based on its chemical structure and data from close structural analogs. The molecule is a benzoic acid derivative, indicating it possesses an acidic functional group.

Key Physicochemical Properties (Predicted and Inferred)

PropertyPredicted Value/RangeRationale & Implication for FormulationSource
Molecular Weight ~219.27 g/mol Well within the typical range for small molecules.Inferred
pKa (acidic) 2.5 - 3.5Based on the pKa of 2-Pyrrolidin-1-yl-benzoic Acid (~2.79).[2] The carboxylic acid group means solubility will be highly pH-dependent, increasing significantly at pH > pKa.[2]
cLogP 2.5 - 3.5Based on analogs like 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid (XLogP3-AA = 2.9).[3] A positive logP indicates lipophilicity and predicts poor aqueous solubility. This is a key driver for formulation strategy.[3][4]
Aqueous Solubility Poor to Very LowInferred from the lipophilic structure (cLogP > 2) and the properties of benzoic acid, which is only slightly soluble in water.[5][6] This necessitates the use of solubility-enhancing techniques.[5][6]

This initial analysis classifies 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound (poor solubility).[1] Therefore, the primary goal of formulation is to overcome this solubility barrier to ensure adequate absorption and exposure in vivo.[7]

Formulation Strategy Selection: A Logic-Driven Approach

The choice of formulation is dictated by the study's objective, the intended route of administration, and the API's properties.[8] For early preclinical studies, the goal is often to achieve maximum exposure to assess safety and efficacy, which can be accomplished with a well-designed solution or a fine-particle suspension.[9]

The following decision tree outlines a logical workflow for selecting an appropriate formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start API Received: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid solubility_screen Tier 1: Solubility Screen (Aqueous Buffers, Co-solvents) start->solubility_screen is_soluble Is Solubility > Target Dose in a simple vehicle? solubility_screen->is_soluble solution_form Yes: Develop Solution (e.g., pH-adjusted, co-solvent) is_soluble->solution_form Yes suspension_form No: Tier 2 Strategy is_soluble->suspension_form No final_qc Final Formulation QC (Appearance, pH, Purity, Dose Verification) solution_form->final_qc suspension_options Suspension Feasible? (Particle size, stability) suspension_form->suspension_options develop_suspension Develop Suspension (e.g., with wetting/suspending agents) suspension_options->develop_suspension Yes complex_form Consider Complex Formulation (e.g., Lipid-based, Nanosuspension) suspension_options->complex_form No develop_suspension->final_qc complex_form->final_qc

Figure 1: Formulation strategy decision workflow.
Recommended Vehicle Systems & Protocols

Based on the pre-formulation assessment, pH adjustment and the use of co-solvents are promising strategies for solubilization. For higher doses or initial screening where a solution is not feasible, a simple suspension is a reliable alternative.[10][11]

Table of Example Vehicle Compositions

Vehicle IDFormulation TypeRouteCompositionKey Considerations
OV-01 Aqueous SuspensionOral (PO)0.5% (w/v) Methylcellulose or CMC-Na 0.1% (w/v) Polysorbate 80 in Purified WaterStandard vehicle for insoluble compounds. Requires particle size control and stability assessment.
OS-01 pH-Adjusted SolutionOral (PO)20% (v/v) PEG 400 10% (v/v) Propylene Glycol q.s. to pH 7.0-8.0 with NaOH in Purified WaterUtilizes pH to ionize and solubilize the acidic API. Co-solvents enhance solubility further.
IV-01 Co-Solvent SolutionIntravenous (IV)5-10% (v/v) DMSO or DMA 30-40% (v/v) PEG 400 q.s. with Saline (0.9% NaCl)For IV administration, sterility and avoidance of precipitation upon injection are critical. Use minimal organic solvent necessary.

Note: All excipients must be of a suitable grade for animal studies. The percentages of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.[10][12]

Detailed Experimental Protocols

These protocols are designed to be self-validating by including critical quality control checkpoints.

Protocol 4.1: Preparation of an Oral Suspension (Vehicle OV-01)

This protocol is suitable for delivering a range of doses when the API is not sufficiently soluble.

Workflow Overview

G api 1. Weigh API premix 3. Create Paste (API + wetting agent) api->premix vehicle 2. Prepare Vehicle (wetting/suspending agents) vehicle->premix homogenize 4. Homogenize (Geometric dilution) premix->homogenize qc 5. Final QC (pH, Appearance) homogenize->qc

Figure 2: Workflow for oral suspension preparation.

Step-by-Step Methodology:

  • Vehicle Preparation:

    • To 80% of the final volume of purified water, slowly add 0.5% (w/v) of methylcellulose while stirring continuously to avoid clumping.

    • Once fully hydrated, add 0.1% (w/v) Polysorbate 80 and mix until dissolved. This acts as a wetting agent.

  • API Wetting:

    • Accurately weigh the required amount of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

    • In a mortar, add a small amount of the prepared vehicle to the API powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.

  • Homogenization:

    • Gradually add the remaining vehicle to the paste using geometric dilution while mixing continuously.

    • Transfer the mixture to a calibrated vessel and add vehicle to reach the final desired volume.

    • Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control (Self-Validation):

    • Visual Inspection: The suspension should be uniform with no visible clumps. Check for re-suspendability after settling.

    • pH Measurement: Record the pH of the final suspension. This provides a baseline for stability.

    • Dose Verification (Optional but Recommended): Analyze a sample via HPLC to confirm the concentration of the API.

Protocol 4.2: Preparation of a pH-Adjusted Oral Solution (Vehicle OS-01)

This protocol leverages the acidic pKa of the compound to achieve solubilization.

Step-by-Step Methodology:

  • Co-solvent Preparation:

    • In a suitable vessel, mix the required volumes of PEG 400 and Propylene Glycol.

  • API Solubilization:

    • Accurately weigh and add the 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid to the co-solvent mixture. Stir until fully dissolved. A gentle warming (30-40°C) may be applied if necessary.

  • pH Adjustment and Final Formulation:

    • Slowly add purified water to approximately 80% of the final volume. The solution may become hazy as the API is less soluble in the aqueous environment.

    • While monitoring with a calibrated pH meter, add a dilute solution of NaOH (e.g., 1N) dropwise until the API fully dissolves and the pH is stable in the target range of 7.0-8.0. A clear solution indicates successful solubilization via salt formation.

    • Add purified water to the final volume and mix well.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final product must be a clear, particle-free solution.

    • pH Measurement: Confirm the final pH is within the target range.

    • Precipitation Check: Take a small aliquot and dilute it 1:1 with saline or water to check for any potential precipitation that might occur in the stomach.

In Vivo Administration and Vehicle Considerations
  • Route of Administration: The choice between oral and intravenous routes depends on the study's goals (e.g., assessing oral bioavailability vs. intrinsic clearance).[13]

  • Dose Volume: Adhere to institutional guidelines for maximum administration volumes for the chosen animal model (e.g., typically 5-10 mL/kg for mice via oral gavage).

  • Vehicle Toxicity: Always run a vehicle-only control group in toxicology or sensitive PD studies to ensure the observed effects are from the API, not the excipients.[10][11] Co-solvents like DMSO and glycols can have pharmacological effects at high concentrations.

References
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  • PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]

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  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Bansal, T., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 849–861. Retrieved from [Link]

  • Roy, A., et al. (2023). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 13(1), 1083. Retrieved from [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. Retrieved from [Link]

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  • Delgado, D. R., et al. (2013). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • Colorcon. (2026). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

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  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Sharma, D., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 108(6), 1947-1964. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve reaction yields. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-tested advice to troubleshoot and optimize your experiments.

Introduction: The Synthetic Challenge

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a key structural motif in various pharmacologically active compounds. Its synthesis, while seemingly straightforward, often presents challenges related to yield, purity, and scalability. The primary routes to this molecule involve the formation of an aryl-nitrogen bond, a reaction class that is highly sensitive to steric hindrance, electronic effects, and the precise choice of catalytic system and reaction conditions.

This guide will focus on the two most prevalent and effective synthetic strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction between an aryl halide (2-halo-5-methylbenzoic acid) and pyrrolidine.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an activated aryl ring by pyrrolidine.

We will address common pitfalls and provide detailed troubleshooting guides for both methodologies.

Part 1: Troubleshooting the Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the careful orchestration of multiple components: the palladium precursor, the phosphine ligand, the base, and the solvent. Low yields are typically traced back to an issue with one or more of these elements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the aryl halide starting material. What are the most common culprits?

This is the most frequent issue and can often be resolved by systematically checking the following factors, starting with the most likely.

  • Inactive Catalyst: The active catalyst in the cycle is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. This reduction can sometimes be inefficient.[1]

    • Solution: Switch to a pre-formed Pd(0) source (like Pd₂(dba)₃) or, more effectively, use a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts). These are designed to generate the active LPd(0) catalyst rapidly and quantitatively upon exposure to a base.[2]

  • Oxygen Contamination: The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (N₂ or Ar) is a primary cause of catalyst death and reaction failure.

    • Solution: Ensure all reagents and the solvent are rigorously degassed. Use a robust inert atmosphere throughout the setup and reaction time. A common method is to bubble argon through the solvent for 30-60 minutes before use and to assemble the reaction under a positive pressure of inert gas.

  • Inappropriate Base Selection: The base's role is not just to neutralize the HX formed but also to facilitate the deprotonation of the amine and participate in the catalytic cycle. Its strength, solubility, and particle size can dramatically impact the reaction.[1]

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many systems. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures.[1] For scale-up, the particle size of inorganic bases matters; grinding the base or adding celite can prevent clumping and improve reaction rates.[1]

Q2: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my starting material. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It occurs when the oxidative addition intermediate undergoes a competing reductive pathway.

  • Causality: This is often exacerbated by slow reductive elimination (the final product-forming step) or the presence of water.

  • Solution 1: Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway. For the coupling of a secondary amine like pyrrolidine, XPhos is often an excellent starting point.

  • Solution 2: Rigorously Anhydrous Conditions: Ensure your solvent and reagents are anhydrous. Add the amine and other solids in a glovebox if possible, and use a freshly distilled, degassed solvent.[3]

Q3: The reaction works, but the yield is inconsistent between batches. What should I standardize?

Reproducibility issues often stem from subtle variations in reagent quality or experimental setup.

  • Solution: Create a standardized operating procedure (SOP).

    • Reagent Quality: Use reagents from the same batch where possible. Titrate the organolithium if used to make a starting material. Ensure the purity of your aryl halide.

    • Inert Atmosphere: Standardize your degassing procedure and ensure your Schlenk line or glovebox is operating correctly.

    • Stirring Rate: For heterogeneous reactions involving inorganic bases, the stirring rate can affect the reaction kinetics.[1] Use a consistent, vigorous stirring rate.

    • Heating: Use a heating block or oil bath with a temperature controller to ensure a consistent reaction temperature.[3]

Logical Workflow for Buchwald-Hartwig Optimization

The following diagram outlines a decision-making process for troubleshooting a low-yielding Buchwald-Hartwig amination.

G cluster_low_conversion Low Conversion Troubleshooting cluster_high_conversion High Conversion Troubleshooting start Low Yield (<50%) in Buchwald-Hartwig Reaction check_conversion Check Conversion of Starting Material (LCMS/TLC) start->check_conversion check_catalyst Is Catalyst System Active? check_conversion->check_catalyst Low Conversion side_reactions Identify Side Products (e.g., Hydrodehalogenation) check_conversion->side_reactions High Conversion, Low Isolated Yield check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_dead Potential Catalyst Inactivation: 1. Degas solvent/reagents thoroughly. 2. Use a palladacycle precatalyst. 3. Check ligand for degradation. check_catalyst->catalyst_dead No conditions_suboptimal Suboptimal Conditions: 1. Screen different bases (e.g., NaOtBu, K3PO4). 2. Increase temperature (e.g., 80°C to 110°C). 3. Screen solvents (e.g., Toluene, Dioxane, t-Amyl alcohol). check_conditions->conditions_suboptimal No workup_issue Product Loss During Work-up: 1. Check aqueous layer for product. 2. Use alternative extraction solvent. 3. Avoid overly acidic/basic quench. side_reactions->workup_issue No Major Side Products ligand_tuning Minimize Side Reactions: 1. Switch to a more robust ligand (e.g., XPhos, SPhos). 2. Ensure strictly anhydrous conditions. 3. Lower reaction temperature. side_reactions->ligand_tuning Side Products Present

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Data Summary: Recommended Starting Conditions

For the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid from 2-Bromo-5-methylbenzoic acid.

ParameterCondition 1 (Aggressive)Condition 2 (Mild/Sensitive Substrates)Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)G3 precatalysts ensure reliable activation. XPhos is a robust, general ligand. RuPhos can sometimes be better for less reactive substrates.
Ligand XPhos (4 mol%)RuPhos (4 mol%)Additional ligand ensures catalyst stability throughout the reaction.
Base NaOtBu (1.5 equiv.)K₃PO₄ (2.0 equiv.)NaOtBu is a strong base ensuring rapid reaction. K₃PO₄ is a weaker, less soluble base, good for sensitive functional groups.[1]
Solvent Toluene or Dioxanet-Amyl alcoholToluene and dioxane are standard, but t-amyl alcohol can sometimes improve solubility and prevent catalyst aggregation.
Temperature 100-110 °C80-100 °CHigher temperatures are often needed for less reactive aryl chlorides or with weaker bases.[2]
Time 4-12 h12-24 hMonitor by TLC or LC-MS to determine completion.[3]

Part 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr pathway is mechanistically distinct from cross-coupling. It involves the attack of the nucleophile (pyrrolidine) on an electron-poor aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction is not proceeding. Why is my aryl ring not reactive enough?

The rate of SNAr is dictated by two main factors: the nature of the leaving group and the electronic properties of the aromatic ring.

  • Insufficient Ring Activation: The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[4] These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The target molecule's precursor, 2-halo-5-methylbenzoic acid, lacks a strong activating group. The carboxylic acid itself is only a moderate deactivator.

    • Solution: This route is generally not viable unless you start with a more activated substrate, for example, 2-halo-5-methyl-4-nitrobenzoic acid. For the title compound, the Buchwald-Hartwig approach is mechanistically more suitable.

  • Poor Leaving Group: The reactivity order for leaving groups in SNAr is F > Cl > Br > I.[4] This is counterintuitive compared to SN2 reactions. The C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

    • Solution: If you must use an SNAr approach, the 2-fluoro analogue is the most reactive starting material.

Q2: I am attempting an SNAr reaction with an activated substrate, but the yield is low. What conditions should I optimize?

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.

  • Base: A base is often required to deprotonate the carboxylic acid and to act as a scavenger for the liberated acid (e.g., HF or HCl). A non-nucleophilic base like K₂CO₃ or a hindered amine base (e.g., DIPEA) is a good choice.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-150 °C.

SNAr Mechanism Diagram
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
(Note: Placeholder images are used. In a real implementation, chemical structure diagrams would be rendered here.)

Part 3: Detailed Experimental Protocol

This section provides a robust, detailed protocol for the synthesis via the Buchwald-Hartwig amination route, which is the recommended method.

Protocol: Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Materials:

  • 2-Bromo-5-methylbenzoic acid (1.0 equiv.)

  • Pyrrolidine (1.5 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methylbenzoic acid, XPhos Pd G3, and sodium tert-butoxide.

    • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous, degassed toluene via syringe, followed by pyrrolidine. The volume of toluene should be sufficient to make the reaction concentration approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed flask in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the 2-Bromo-5-methylbenzoic acid starting material is the primary indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

    • Separate the layers. Be aware that the product, being a zwitterionic amino acid, may have some water solubility. It is advisable to check the pH.

    • Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl. This will protonate the pyrrolidine nitrogen and ensure the product is in its less water-soluble form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to prevent streaking.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield highly pure material.

References

  • CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.
  • Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Tulyakov, E. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

  • US20050059829A1 - Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • ResearchGate. A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid.[Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Domingo, L. R., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution.[Link]

  • CN114195759A - Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine.
  • University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed.[Link]

  • LibreTexts Chemistry. Nucleophilic Aromatic Substitution.[Link]

  • WuXi AppTec (YouTube). Condition Optimization for Buchwald-Hartwig Reactions.[Link]

  • Wikipedia. Nucleophilic aromatic substitution.[Link]

Sources

Technical Support Center: Solubilization of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5M2P-BA Status: Open Assigned Specialist: Senior Application Scientist, Physical Chemistry Division[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid due to its specific structural behavior.[1] This molecule belongs to the N-aryl anthranilic acid class (similar to fenamates).[1]

The core issue is not just lipophilicity; it is crystal lattice energy .[1] The ortho-substitution pattern allows the carboxylic acid proton to form a strong intramolecular hydrogen bond with the pyrrolidine nitrogen.[1] This creates a "pseudo-tricyclic" planar structure that packs very tightly in the solid state, resisting dissolution in water and even limiting solubility in semi-polar organic solvents.

This guide provides a tiered troubleshooting approach to breaking this lattice and achieving stable solutions for biological assays and formulation.

Module 1: The Solubility Landscape

Before attempting a protocol, identify where your current strategy falls in the physicochemical landscape of this molecule.

SolubilityStrategy Start Start: Solid Compound 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid Check_pH Is the target pH neutral (7.4)? Start->Check_pH Route_Acidic Acidic Media (pH < 3) Protonated Cation (Soluble) Check_pH->Route_Acidic No, Low pH Route_Basic Basic Media (pH > 8) Benzoate Anion (Soluble) Check_pH->Route_Basic No, High pH Route_Neutral Neutral Media (pH 4-7) Danger Zone: Aggregation/Precipitation Check_pH->Route_Neutral Yes Success Stable Solution Route_Acidic->Success Route_Basic->Success Cosolvent Add Organic Cosolvent (DMSO/DMA) Route_Neutral->Cosolvent Standard Assay Complexation Add Cyclodextrin (HP-β-CD) Route_Neutral->Complexation Sensitive Assay Cosolvent->Success Complexation->Success

Figure 1: Solubility Decision Tree. This flowchart illustrates the "Danger Zone" at neutral pH where the molecule is least soluble due to intramolecular stabilization.[1]

Module 2: Troubleshooting Protocols
Protocol A: Preparation of High-Concentration Stock Solutions

Use this for storage or initial dissolution.[1]

The Issue: Users often try to dissolve this compound in pure Ethanol or Methanol, achieving only partial solubility. The Fix: Use dipolar aprotic solvents to disrupt the crystal lattice.[1]

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide)These solvents accept hydrogen bonds, effectively competing with the intramolecular bond that locks the molecule's structure.[1]
Concentration Up to 50-100 mM Achievable in pure DMSO.[1]
Sonication Required (Bath sonicator, 40°C, 10 mins)Kinetic energy is needed to overcome the initial lattice energy barrier.
Storage -20°C, desiccatedPrevent water absorption.[1] DMSO is hygroscopic; water uptake will cause the compound to crash out over time.[1]

Step-by-Step:

  • Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Add 100% DMSO to achieve 50 mM.[1]

  • Vortex for 30 seconds.

  • Sonicate at 40°C for 10 minutes. Visual check: Solution must be perfectly clear.

Protocol B: Diluting into Aqueous Media (The "Crash-Out" Fix)

Use this for biological assays (Cell culture, enzyme inhibition).

The Issue: When the DMSO stock is added to water or PBS (pH 7.4), the compound precipitates immediately (Tyndall effect visible). The Fix: You must control the Ionization State .[1]

  • Mechanism: At pH 7.4, the carboxylic acid (

    
    ) is theoretically deprotonated. However, the lipophilicity of the pyrrolidine and toluene rings is high. The single negative charge is often insufficient to keep it in solution without help.[1]
    

Method 1: The "pH Shift" (Preferred for non-cell assays)

  • Prepare your assay buffer at pH 8.0 - 8.5 using Tris or Glycine.[1]

  • The slightly higher alkalinity ensures 100% ionization of the carboxylic acid, maximizing repulsion between molecules and preventing aggregation.[1]

Method 2: The "Cyclodextrin Shield" (Preferred for cell assays) If you must work at pH 7.4, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Prepare a 20% (w/v) HP-β-CD stock solution in water/media.[1]

  • Dilute your compound DMSO stock into this Cyclodextrin solution first.

  • Wait 15 minutes. Allow the hydrophobic pyrrolidine/phenyl moiety to enter the cyclodextrin cavity.[1]

  • Dilute this complex into your final assay well.[1]

    • Result: The hydrophobic core is shielded from water, preventing precipitation.[1]

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a "haze" when I dilute to 10 µM in PBS. Is this acceptable? A: No. A haze indicates micro-precipitation.[1] Your effective concentration is unknown, and the solid particles can cause false positives in optical assays (scattering light) or false negatives (compound unavailable to target).

  • Action: Switch to Protocol B (Method 2) using Cyclodextrins or increase the DMSO concentration to 1-2% if the assay tolerates it.

Q2: Can I use salt formation to improve solid solubility? A: Yes. Converting the acid to its Sodium or Potassium salt is highly effective.[1]

  • Protocol: Dissolve the acid in 1 equivalent of 0.1 M NaOH or KOH.[1] Lyophilize (freeze-dry) this solution. The resulting solid powder will be an ionic salt that dissolves much faster in water than the parent acid.[1]

Q3: Why not use acidic pH? The amine should protonate. A: While true, the N-aryl pyrrolidine nitrogen is less basic than a typical amine due to conjugation with the benzene ring. You might need a pH < 3 to fully protonate it.[1] Most biological assays cannot tolerate this acidity.[1] Therefore, the basic strategy (pH > 8) is far more robust.

Q4: Is this compound light sensitive? A: Anthranilic acid derivatives can be susceptible to photo-oxidation (turning yellow/brown).[1]

  • Action: Store stock solutions in amber vials and wrap in foil during extended benchtop handling.

References & Authoritative Grounding
  • Yalkowsky, S. H., et al. Solubility and Solubilization in Aqueous Media. American Chemical Society/Oxford University Press.[1] (Explains the theory of lattice energy and "brick dust" molecules).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (The gold standard protocol for using HP-β-CD).[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive source on pKa-dependent solubility profiles).

  • PubChem Compound Summary. 2-(pyrrolidin-1-yl)benzoic acid derivatives. National Center for Biotechnology Information.[1] Link (Structural confirmation and physicochemical property data).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Synthesis & Optimization of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with synthesizing 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (Target Molecule). Unlike simple aminations, this reaction involves an ortho-substituted benzoic acid scaffold where electronic deactivation (by the 5-methyl group) and steric strain (ortho-pyrrolidine) compete.

As your Senior Application Scientist, I have structured this guide to move beyond "recipe following" into mechanistic control . We will focus on the two primary synthetic pathways: Nucleophilic Aromatic Substitution (


)  and Metal-Catalyzed Cross-Coupling .

Module 1: Reaction Strategy & Reagent Selection

Q1: Which synthetic route should I prioritize: or Buchwald-Hartwig?

Recommendation: Start with


  using 2-Fluoro-5-methylbenzoic acid .
  • The Logic: The ortho-carboxylic acid group acts as an electron-withdrawing group (EWG) via induction, activating the C2 position for nucleophilic attack. However, the 5-methyl group is an electron-donating group (EDG), which slightly deactivates the ring compared to a nitro- or cyano-substituted analog.

  • The Trade-off:

    
     requires higher temperatures (
    
    
    
    ) but avoids expensive catalysts and heavy metal contamination. Metal-catalyzed routes (Buchwald/Ullmann) are reserved for the less reactive 2-Bromo or 2-Chloro precursors or if the
    
    
    yields are
    
    
    .
Q2: My reaction with 2-Fluoro-5-methylbenzoic acid is stalling at 50% conversion. How do I push it?

Diagnosis: The carboxylate anion (


) formed under basic conditions is electron-rich, repelling the incoming nucleophile (pyrrolidine) and deactivating the ring.

Optimization Protocol:

  • Solvent Switch: Move from THF or Ethanol to DMSO or NMP . These polar aprotic solvents stabilize the transition state (Meisenheimer complex).

  • Temperature: Increase to

    
     .
    
  • Microwave Irradiation: This is often the "silver bullet" for deactivated

    
     substrates.
    
    • Settings:

      
      , 30 mins, high absorption level.
      
  • Reagent Stoichiometry: Use Pyrrolidine as both reagent and base (3–5 equivalents). This ensures a high local concentration of the nucleophile.

Q3: Can I use the 2-Bromo precursor without a Palladium catalyst?

Yes, via Ullmann-type Coupling. If you only have 2-Bromo-5-methylbenzoic acid , a Copper(I) catalyzed method is robust and tolerates the free acid.

  • Catalyst:

    
     (
    
    
    
    ) or Cu powder.
  • Ligand: L-Proline (

    
    ) or 2-Acetylcyclohexanone.
    
  • Base:

    
     (2.5 equiv).
    
  • Solvent:

    
     or 
    
    
    
    at
    
    
    .
  • Note: The L-Proline ligand creates a soluble Cu-complex that facilitates the oxidative addition into the aryl bromide bond [1].

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for synthesizing the target.

ReactionPathways Start Start: Precursor Selection RouteA Route A: 2-Fluoro-5-methylbenzoic acid Start->RouteA Preferred RouteB Route B: 2-Bromo-5-methylbenzoic acid Start->RouteB Alternative ConditionA SnAr Conditions: Solvent: DMSO/NMP Base: K2CO3 or Excess Pyrrolidine Temp: 120-140°C RouteA->ConditionA ConditionB Ullmann Conditions: Cat: CuI / L-Proline Base: K2CO3 Temp: 100°C RouteB->ConditionB Check Check Conversion (HPLC/LCMS) ConditionA->Check ConditionB->Check Issue1 Issue: Low Conversion (<50%) Check->Issue1 Stalled Issue2 Issue: Impurities/Black Tar Check->Issue2 Decomposition Product Target: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid Check->Product >90% Conv. Sol1 Fix: Microwave (150°C) or Switch Solvent Issue1->Sol1 Sol1->Check Sol2 Fix: Degas Solvent (O2 removal) Reduce Temp Issue2->Sol2 Sol2->Check

Figure 1: Decision matrix for selecting synthetic routes and troubleshooting common reaction failures.

Module 3: Troubleshooting & Purification (The "Zwitterion" Trap)

Q4: I see product on LCMS, but I lose it during aqueous workup. Where is it going?

Root Cause: The target molecule is an amino acid (zwitterion).[1]

  • High pH (>9): It exists as a carboxylate salt (Water Soluble).

  • Low pH (<2): The pyrrolidine nitrogen protonates, forming an ammonium salt (Water Soluble).

The Fix: Isoelectric Precipitation You must adjust the pH to the molecule's Isoelectric Point (pI) , likely between pH 4 and 6, where the net charge is zero.

Step-by-Step Isolation Protocol:

  • Dilute: Pour the reaction mixture (DMSO/DMF) into 5 volumes of water.

  • Wash: If basic, wash with Ethyl Acetate (EtOAc) to remove unreacted pyrrolidine (impurities will go to organic, product stays in water as salt).

  • Acidify: Slowly add 1M HCl while monitoring pH.

  • Precipitate: As pH approaches 4–5 , the product should precipitate as a solid.

  • Filter: Collect the solid. If no solid forms, extract with EtOAc at this specific pH [2].

Q5: Comparison of Solvents & Bases

Use this table to select the optimal system for your available equipment.

ParameterStandard (Thermal)Optimized (Microwave)Metal-Catalyzed (Ullmann)
Precursor 2-Fluoro-5-methylbenzoic acid2-Fluoro-5-methylbenzoic acid2-Bromo-5-methylbenzoic acid
Solvent DMSO or DMFNMP or WaterDMSO / H2O (10:1)
Base

(2 equiv)
Pyrrolidine (Neat/Excess)

(2.5 equiv)
Temp/Time

/ 12–24 h

/ 30 min

/ 12 h
Catalyst NoneNoneCuI (10%) + L-Proline (20%)
Yield (Est.) 60–75%85–95%70–85%
Key Risk Incomplete conversionPressure buildupCopper removal

Module 4: Advanced Mechanistic Insight

Why does the 5-Methyl group matter?

In a standard


 reaction (like with 2-fluorobenzoic acid), the rate-determining step is the nucleophilic attack of the amine on the aromatic ring to form the Meisenheimer complex.
  • Electronic Effect: The methyl group at C5 is an electron donor (

    
    -donor). It increases electron density in the ring, making it less electrophilic. This raises the energy barrier for the pyrrolidine attack.
    
  • Implication: You cannot use mild conditions (e.g., Ethanol reflux) that work for nitro-substituted analogs. You must supply sufficient thermal energy (or microwave activation) to overcome this raised activation energy barrier [3].

The "Self-Catalysis" of Carboxylic Acids

Interestingly, the ortho-carboxylic acid can sometimes assist the reaction via H-bonding with the incoming amine, positioning it for attack. However, under basic conditions, it becomes a carboxylate (


), which repels the amine.
  • Pro Tip: If using the 2-Fluoro route, strictly anhydrous conditions are not required. Small amounts of water can actually help solvate the charged intermediates in the transition state.

References

  • Ma, D., et al. (2003). "Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." Journal of Organic Chemistry. (Demonstrates the efficacy of Cu/L-Proline systems for amino-benzoic acid synthesis).

  • Ossila. "2-Fluoro-5-methylbenzoic acid: Properties and Applications." (Highlighting the utility of the fluoro-precursor in intramolecular SnAr reactions).

  • BenchChem. "Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid." (Provides general protocols for amine condensation with activated benzoic acids).

Sources

Technical Support Center: Purification of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this unique amphoteric molecule. The inherent properties of possessing both a carboxylic acid (acidic) and a tertiary amine (basic) within the same structure present specific, non-trivial hurdles in achieving high purity. This guide provides in-depth, experience-driven solutions to common problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Q1: What are the primary challenges in purifying 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid?

A: The principal challenge is the compound's amphoteric nature. It possesses a carboxylic acid group (pKa ~4-5) and a basic pyrrolidine nitrogen (pKa of the conjugate acid ~10-11). This dual functionality leads to:

  • Zwitterionic Character: At its isoelectric point, the molecule can exist as a zwitterion, which can affect its solubility and chromatographic behavior.

  • Strong Interactions with Stationary Phases: The basic nitrogen interacts strongly with the acidic silanol groups of standard silica gel, causing significant peak tailing and poor separation during column chromatography.[1]

  • Complex Solubility Profile: Solubility is highly dependent on pH. It is soluble in both acidic and basic aqueous solutions due to salt formation, but may have minimal solubility in neutral water and non-polar organic solvents.

Q2: What are the most likely impurities I will encounter?

A: Impurities typically arise from the synthetic route. Common starting materials for similar structures include substituted anthranilic acids and pyrrolidine. Therefore, potential impurities could be:

  • Unreacted Starting Materials: e.g., 2-amino-5-methylbenzoic acid or pyrrolidine.

  • Byproducts of the Reaction: These are highly specific to the synthetic method but can include regioisomers or products of side reactions.[2] In drug development, it is crucial to identify and characterize any impurity present at a level greater than 0.10%.[3]

  • Hydrolysis Products: If an ester precursor like Methyl 5-Methyl-2-(pyrrolidin-1-yl)benzoate was used, incomplete hydrolysis could leave residual ester.

Q3: How can I accurately assess the purity of my final compound?

A: A multi-method approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a buffered mobile phase (e.g., ammonium acetate or formate) is the gold standard for quantitative analysis.[4]

  • Thin-Layer Chromatography (TLC): TLC is invaluable for rapid, real-time monitoring of reaction progress and column fractions.[5] Due to the basic nitrogen, it's often necessary to add a small amount of base (e.g., triethylamine) or acid (e.g., acetic acid) to the eluent to obtain well-defined spots.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the mass of the main product and any detectable impurities.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q: My compound precipitates as an oil or a gummy solid during recrystallization. What is happening and how can I fix it?

A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, amorphous solid. This is common with compounds that have impurities, which can depress the melting point.

Application Scientist's Insight & Solutions: The goal of recrystallization is to form crystals slowly, which excludes impurities from the crystal lattice.[7] Oiling out prevents this selective process.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Covering the flask can help slow the cooling process.[8][9]

  • Add More Solvent: You may have a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Use a Different Solvent System: Your current solvent may be too good a solvent, even when cold. Experiment with solvent/anti-solvent systems. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or methanol) and slowly add a poor solvent (like water or hexane) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.

  • "Scratch" the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.[8]

Column Chromatography Issues

Q: My compound is streaking severely on my silica gel column, and I'm getting very broad peaks. How do I resolve this?

A: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase. The pyrrolidine nitrogen is binding to the acidic silanol (Si-OH) groups on the silica surface, leading to a slow and uneven elution.[1]

Application Scientist's Insight & Solutions: The key is to neutralize the acidic sites on the silica gel so your compound can elute based on polarity without the confounding acid-base interactions.

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). The modifier will compete for the acidic sites on the silica, allowing your compound to travel down the column smoothly.[1]

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alternatively, pre-treated silica gel (e.g., end-capped or deactivated with a base) can be used.

  • Salt Formation: If applicable, you can sometimes purify the compound as a salt (e.g., hydrochloride or trifluoroacetate salt) which may have better chromatographic properties, though this is less common for preparative work.

Purification Strategy Workflow

A Crude Product B Analytical Assessment (TLC, HPLC, LC-MS) A->B C Purity > 95%? B->C D Purification Method Selection C->D No G Purified Product C->G Yes E Recrystallization D->E High Polarity Difference from Impurities F Column Chromatography D->F Similar Polarity to Impurities E->G F->G H Final Purity & Identity Check (HPLC, NMR, MS) G->H I Product Meets Specs H->I cluster_0 A) Standard Silica Gel cluster_1 B) Silica Gel with Basic Modifier (TEA) Silica1 -OH (Acidic)> Result1 Strong Interaction (Peak Tailing) Molecule1 Pyrrolidine-N: (Basic)> Molecule1->Silica1 H-Bonding/ Acid-Base Silica2 -OH... NEt₃ > Result2 Weak Interaction (Sharp Peak) Molecule2 Pyrrolidine-N:> Molecule2->Silica2 Normal Elution TEA Triethylamine (TEA) TEA->Silica2 Neutralization

Caption: Interaction of the basic nitrogen with silica gel, with and without a modifier.

Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV

This method is suitable for the routine quality control of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. [4] Instrumentation & Conditions:

ParameterSetting
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 4.0 with acetic acid)B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in the mobile phase. Create a calibration curve by serial dilution (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the standards and sample. Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) or quantify against the calibration curve.

Protocol 2: Optimized Recrystallization

This protocol is based on the principle that solubility is high in hot solvents and low in cold solvents. [10]For this amphoteric compound, a mixed-solvent system is often effective.

Materials:

  • Crude 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (~80 °C) required to fully dissolve the solid. Add the solvent dropwise with swirling and gentle heating.

  • Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [9]7. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (in the same ratio as the final solvent mixture).

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography with Basic Modifier

This protocol is designed to overcome the peak tailing issues discussed in the troubleshooting section. [1] Materials:

  • Crude product adsorbed onto a small amount of silica gel.

  • Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine. The exact ratio should be determined by TLC first.

  • Chromatography column and collection tubes.

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC plates. The target compound should have an Rf value of approximately 0.25-0.35 for good separation. Test various ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate) and ensure 0.5-1% triethylamine is included in the solvent mixture.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (Hexane).

  • Sample Loading: Load the crude product (pre-adsorbed onto silica) onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

References
  • CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. European Patent Office. [Link]

  • Lab Report Recrystallization September 27, 2016. Florida A&M University. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Purification of benzoic acid - US3235588A.
  • The Recrystallization of Benzoic Acid. University of Massachusetts Lowell. [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). MDPI. [Link]

  • 5-Methyl-2-pyrrolidone. PubChem. [Link]

  • A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. ResearchGate. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]

  • CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and n-Butylparaben in Soy Sauce. Jurnal Kimia Sains dan Aplikasi. [Link]

  • Quantitative Analysis of Sulpiride and Impurities of 2-Aminomethyl-1-Ethylpyrrolidine and Methyl-5-Sulphamoyl-2-Methoxybenzoate in Pharmaceuticals by High-Performance Thin-Layer Chromatography and Scanning Densitometry. ResearchGate. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Separation of Benzoic acid, 2-[[2-(phenylmethylene)heptylidene]amino]-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Institutes of Health (NIH). [Link]

  • Benzoic acid. Sciencemadness Wiki. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Chemical Properties of Pyrrolidine, 1-methyl- (CAS 120-94-5). Cheméo. [Link]

Sources

Technical Support Center: Analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Here, we combine established analytical principles with practical, field-tested insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid?

A1: Impurities can originate from various stages, including synthesis, degradation, and storage.[1] They are broadly categorized as organic, inorganic, and residual solvents. For 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-amino-5-methylbenzoic acid or 1,4-dibromobutane (common precursors for pyrrolidine ring formation).

    • Intermediates: Incompletely cyclized intermediates.[2]

    • By-products: Isomeric variants, such as other methyl-pyrrolidinyl-benzoic acids, or products from side reactions.[3]

  • Degradation Products:

    • Hydrolytic Impurities: Cleavage of the pyrrolidine ring or the carboxylic acid group under acidic or basic conditions.[4]

    • Oxidative Impurities: Oxidation of the pyrrolidine ring or the methyl group.

    • Photolytic Impurities: Degradation upon exposure to light.[5]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array detection is the most common and robust method for routine purity analysis and impurity profiling due to its versatility and suitability for quantitative analysis.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.[3][7]

Q3: My HPLC chromatogram shows unexpected peaks. How do I identify them?

A3: Unexpected peaks can be either impurities or artifacts. First, ensure the peak is not from the solvent or system (blank injection). If the peak persists, it is likely a real impurity. The identity can be confirmed by comparing its retention time with that of known standards of potential impurities.[8] If no standard is available, techniques like LC-MS can provide mass-to-charge ratio information to help identify the unknown compound.[8]

Q4: How can I confirm the structure of an isolated impurity?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. Mass Spectrometry (MS) provides the molecular weight, and NMR (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms.[7]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape in HPLC - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a new or validated column.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times in HPLC - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Ensure the column is fully equilibrated before injection.[9]
No Peak Detected in GC-MS - Analyte is not volatile.- Analyte is thermally labile.- Inappropriate injection temperature.- Consider derivatization to increase volatility.- Use a lower injection temperature.- Confirm the suitability of GC-MS for your analyte; HPLC may be more appropriate.[3]
Baseline Noise in Chromatogram - Contaminated mobile phase or solvent.- Detector lamp issue.- Air bubbles in the system.- Filter all solvents and use high-purity reagents.- Check and replace the detector lamp if necessary.- Degas the mobile phase.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of impurities in 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid samples.[9]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 10 µL.[9]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions).[10]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]

  • Inject a blank (mobile phase) to identify any system peaks.

  • Inject the prepared sample solution.

  • Identify and quantify impurities based on their relative retention times and peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc1 Equilibrate System prep2->hplc1 hplc2 Inject Blank hplc1->hplc2 hplc3 Inject Sample hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Peak Integration hplc4->data1 data2 Impurity Quantification data1->data2

HPLC analysis workflow for impurity profiling.
Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[11][12]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

2. Sample Preparation:

  • Prepare a stock solution of the sample.

  • For each stress condition, mix an aliquot of the stock solution with the respective stressor.

  • After the specified time, neutralize the acid and base-stressed samples.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc_analysis HPLC-UV Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxide Oxidation oxide->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis compare Compare with Control hplc_analysis->compare identify Identify Degradants compare->identify sample Drug Substance sample->acid sample->base sample->oxide sample->thermal sample->photo

Workflow for forced degradation studies.

References

  • BenchChem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid.
  • Khan, H., & Ali, J. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Metfop. (n.d.). Recent trends in impurity profiling of pharmaceutical products.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Improving the regioselectivity of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Welcome to the technical support center for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on achieving high regioselectivity. Here, we will address common experimental challenges, answer frequently asked questions, and provide a detailed, optimized protocol to enhance the success of your synthesis.

Introduction

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The primary challenge in its synthesis is controlling the regioselectivity of the C-N bond formation. The most common synthetic routes, such as the Buchwald-Hartwig amination or the Ullmann condensation, involve the coupling of pyrrolidine with a di-substituted aryl halide, typically 2-bromo-5-methylbenzoic acid or 2-chloro-5-methylbenzoic acid.[1][2] A lack of precise control can lead to the formation of the undesired regioisomer, 2-methyl-5-(pyrrolidin-1-yl)benzoic acid, which can be difficult to separate and ultimately lowers the yield of the target molecule. This guide provides in-depth solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired 5-Methyl Isomer and Poor Regioselectivity

  • Question: My reaction is producing a mixture of regioisomers with a low yield of the desired 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. How can I improve the regioselectivity?

  • Answer: Poor regioselectivity is the most common problem in this synthesis. The key is to control the reaction conditions to favor the substitution at the C2 position (ortho to the carboxylic acid) over the C5 position (meta to the carboxylic acid). Several factors can be optimized:

    • Catalyst and Ligand Selection (for Buchwald-Hartwig Amination): This is the most critical factor. Sterically hindered phosphine ligands are known to improve the regioselectivity of Buchwald-Hartwig aminations.[3] The bulkiness of the ligand can preferentially direct the catalyst to the less sterically hindered position on the aryl halide. For this specific transformation, ligands like BrettPhos or RuPhos have shown success in similar systems. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the catalytic activity.

    • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the pyrrolidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The strength and steric bulk of the base can influence the reaction rate and selectivity.

    • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. It is recommended to use anhydrous solvents to prevent catalyst deactivation.

    • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to a decrease in regioselectivity and the formation of side products. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and optimize from there.

Issue 2: Incomplete Reaction or Low Conversion of Starting Material

  • Question: My reaction is not going to completion, and I am recovering a significant amount of the starting aryl halide. What could be the cause?

  • Answer: Low conversion can be attributed to several factors related to the catalyst and reaction environment:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous. The quality of the palladium precursor and ligand is also important.

    • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the amine, leading to a stalled reaction. Typically, 1.2 to 2.0 equivalents of base are used.

    • Reaction Time: Some Buchwald-Hartwig reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Purity of Starting Materials: Impurities in the starting 2-halo-5-methylbenzoic acid or pyrrolidine can interfere with the catalyst.[4] Ensure that your starting materials are of high purity.

Issue 3: Difficulty in Separating the Regioisomers

  • Question: I have a mixture of the 5-methyl and 2-methyl isomers and am struggling to separate them by column chromatography. Are there any alternative purification methods?

  • Answer: The similar polarity of the two regioisomers can make their separation challenging.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.[4] Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce selective crystallization of the desired isomer.

    • Preparative HPLC: For small-scale purifications or when high purity is essential, preparative high-performance liquid chromatography (HPLC) is a viable option.

    • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its physical properties, facilitating separation. However, this adds extra steps to the synthesis. The most effective approach is to optimize the reaction to minimize the formation of the undesired isomer in the first place.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes for 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid?

    • A1: The two most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine and is often preferred due to its milder reaction conditions and broader substrate scope.[1][5] The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures.[2][6]

  • Q2: How do the electronic properties of the starting material influence regioselectivity?

    • A2: The starting material, 2-halo-5-methylbenzoic acid, has two directing groups: the carboxylic acid (an electron-withdrawing group) and the methyl group (an electron-donating group). In nucleophilic aromatic substitution-type reactions, electron-withdrawing groups in the ortho or para position to the leaving group can stabilize the intermediate, thus activating that position for substitution.[7] However, in transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, steric factors often play a more dominant role in determining the regioselectivity.

  • Q3: What analytical techniques are best for determining the isomeric ratio?

    • A3: Proton NMR (¹H NMR) is an excellent technique for determining the ratio of the two isomers. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and quantify the isomers.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed to maximize the yield and regioselectivity for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Materials:

  • 2-Bromo-5-methylbenzoic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add 2-bromo-5-methylbenzoic acid, BrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by pyrrolidine and Pd₂(dba)₃.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~5-6.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Data Presentation

Table 1: Effect of Ligand and Base on Regioselectivity

LigandBaseTemperature (°C)Regioisomeric Ratio (5-methyl : 2-methyl)
P(o-tolyl)₃Cs₂CO₃1103 : 1
XPhosNaOtBu10010 : 1
BrettPhos NaOtBu 100 >20 : 1
RuPhosK₃PO₄10015 : 1

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

G cluster_0 Reaction Pathway cluster_1 Competing Regioselective Pathways cluster_2 Products start 2-Bromo-5-methylbenzoic Acid + Pyrrolidine catalyst Pd(0) / BrettPhos NaOtBu, Toluene start->catalyst Reaction Conditions intermediate Palladium Catalytic Cycle (Oxidative Addition, Ligand Exchange, Reductive Elimination) catalyst->intermediate path1 Pathway A: Attack at C2 (ortho to COOH) intermediate->path1 Favored (Steric Hindrance from Ligand) path2 Pathway B: Attack at C5 (meta to COOH) intermediate->path2 Disfavored product1 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (Desired Product) path1->product1 product2 2-Methyl-5-(pyrrolidin-1-yl)benzoic acid (Undesired Isomer) path2->product2

Caption: Reaction mechanism showing the competing pathways for the synthesis.

G start Problem: Low Regioselectivity q1 Is the ligand sterically hindered (e.g., BrettPhos, RuPhos)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong and non-nucleophilic (e.g., NaOtBu)? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction conditions anhydrous and under inert atmosphere? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution Optimize Temperature (start at 80-100 °C) a3_yes->solution

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Google Patents. (2022). Preparation method of 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine.
  • Google Patents. (2019). Synthetic method of 5-methyl-2-pyrrolidone.
  • ResearchGate. (2008). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. [Link]

  • Google Patents. (2005). Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (2024). Ullmann Reaction. [Link]

  • ResearchGate. (2020). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • University of Calgary. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed. (2022). Buchwald Hartwig Diversification of Unprotected Halotryptophans, Halotryptophan Containing Tripeptides and the Natural Product Barettin in Aqueous Conditions. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • NIST. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • PubMed. (2007). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

  • Patsnap. (2018). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

Sources

Technical Support Center: 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (CAS: 689142-42-5).

As a Senior Application Scientist, I have structured this content to address the specific stability challenges inherent to the N-aryl pyrrolidine and anthranilic acid pharmacophores. In the absence of molecule-specific degradation literature, the pathways described below are derived from established Structure-Activity Relationship (SAR) principles of structurally homologous pharmaceutical intermediates (e.g., anthranilic acid derivatives and pyrrolidine-containing scaffolds like vildagliptin).

Executive Summary: The Stability Profile

This molecule contains two conflicting functional groups that dictate its reactivity:[1]

  • Electron-Rich Pyrrolidine Ring: The nitrogen atom activates the ring, making the

    
    -carbons highly susceptible to oxidative attack (formation of lactams or ring opening).
    
  • Benzoic Acid Moiety: Provides a pathway for thermal decarboxylation, particularly because the ortho-amino group can facilitate intramolecular proton transfer.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I observe a degradation impurity with a mass shift of +14 Da (M+14). Is this methylation?

Diagnosis: Unlikely. In forced degradation contexts, a +14 Da shift typically indicates oxidative carbonylation , not methylation. Technical Explanation: The pyrrolidine ring is prone to oxidation at the


-carbon (adjacent to the nitrogen). This proceeds via a hydroxylation intermediate (+16 Da) which rapidly dehydrates/oxidizes to a ketone, forming a lactam  (cyclic amide).
  • Parent Mass: ~205.25 Da

  • Observed Mass: ~219.23 Da

  • Product: 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid. Action: Check your mobile phase for oxidizing contaminants (peroxides in THF or ethers) or exposure to air/light.

Q2: My LC-MS shows a peak at [M-44]. Is the molecule fragmenting in the source?

Diagnosis: This is likely decarboxylation , either thermal (in the source) or degradative (in the vial). Technical Explanation: Anthranilic acid derivatives are known to decarboxylate to form the corresponding aniline derivative.

  • Mechanism: The ortho-pyrrolidine group can hydrogen bond with the carboxylic acid, lowering the activation energy for CO₂ loss.

  • Product: 1-(4-Methylphenyl)pyrrolidine. Differentiation Test: Lower the desolvation temperature of your MS source. If the peak ratio decreases, it is in-source fragmentation. If it remains constant, it is a solution-phase degradant caused by thermal stress or light.

Q3: We see a transient peak at +16 Da that disappears upon acidification. What is it?

Diagnosis: This is characteristic of an N-oxide or an unstable


-hydroxy  intermediate.
Technical Explanation:  The tertiary nitrogen of the pyrrolidine can be oxidized to an N-oxide (

). However, N-aryl pyrrolidine N-oxides are often less stable than their alkyl counterparts and may rearrange. Action: Avoid using protic solvents with high peroxide content. Store samples in amber vials to prevent photo-initiated N-oxidation.
Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the predicted degradation cascade. The Lactam Pathway is the most thermodynamically probable under oxidative stress.

DegradationPathways Parent Parent Molecule 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (MW: 205.25) Radical α-Carbon Radical Intermediate Parent->Radical Oxidation (ROS/Light) Decarb Decarboxylated Product 1-(4-methylphenyl)pyrrolidine (-44 Da) Parent->Decarb Thermal/Photo (-CO2) NOxide N-Oxide (+16 Da) Parent->NOxide Peroxides (H2O2) Hydroxy α-Hydroxy Impurity (+16 Da) Radical->Hydroxy +OH• Lactam Lactam Degradant (Major Oxidative Product) (+14 Da) Hydroxy->Lactam -2H (Oxidation) RingOpen Ring-Opened Aldehyde/Acid Hydroxy->RingOpen Ring Cleavage

Figure 1: Predicted degradation pathways showing the critical oxidative lactam formation and thermal decarboxylation routes.

Part 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating capability of your analytical method.

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 20%Amide hydrolysis (unlikely), Decarboxylation
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 20%Ring opening, Salt formation
Oxidation 3% H₂O₂ at RT2-4 Hours10-30%N-Oxide, Lactam formation (Critical)
Thermal 60°C (Solid State)7 Days< 10%Decarboxylation
Photolytic 1.2M lux hours (UV/Vis)~24 HoursVariableRadical oxidation, N-dealkylation

Step-by-Step Workflow:

  • Preparation: Dissolve the compound in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.[2]

  • Stressing: Add the stress agent (e.g., H₂O₂) to an aliquot.

  • Quenching: Crucial Step. Neutralize acid/base samples immediately after the time point. For oxidative samples, add Sodium Metabisulfite to quench residual peroxide.

  • Analysis: Inject onto HPLC immediately to prevent post-preparation degradation.

Protocol B: LC-MS Method for Impurity Profiling

Objective: Separate the hydrophilic lactam and hydrophobic decarboxylated impurities.

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bonds).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227: Anthranilic Acid. (Degradation of the anthranilic scaffold). [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (Standard protocol for photolytic stress). [Link]

  • National Institutes of Health (NIH). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Gliptins). (Mechanistic insight into pyrrolidine ring oxidation and lactam formation). [Link]

Sources

Technical Support Center: Catalyst Optimization for 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Paradox

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid typically employs a Copper-catalyzed Ullmann-type coupling between 2-halo-5-methylbenzoic acid and pyrrolidine. Unlike standard aryl halide couplings, this reaction benefits from the "Ortho-Effect" , where the carboxylate group coordinates to the copper center, directing the amine to the electrophilic site.

However, this same mechanism is the primary source of catalyst deactivation. The product (an anthranilic acid derivative) is a bidentate ligand that binds Copper(I) more tightly than the starting material, leading to product inhibition (autopoisoning). This guide addresses how to distinguish between intrinsic product inhibition, extrinsic poisoning (impurities), and catalyst aggregation.

Diagnostic Workflow: Why Did My Reaction Fail?

Before adjusting parameters, use this logic flow to diagnose the specific mode of catalyst failure.

CatalystDiagnosis Start OBSERVATION: Reaction Stalled or Low Yield ColorCheck Check Reaction Mixture Color Start->ColorCheck BlackPpt Black Precipitate / Mirror ColorCheck->BlackPpt Precipitation BlueGreen Blue/Green Solution ColorCheck->BlueGreen Homogeneous RedBrown Red/Brown Homogeneous ColorCheck->RedBrown Homogeneous Aggreg DIAGNOSIS: Catalyst Aggregation (Cu(0)) CAUSE: Ligand dissociation, reducing environment FIX: Increase ligand load, lower Temp BlackPpt->Aggreg Oxid DIAGNOSIS: Catalyst Oxidation (Cu(II)) CAUSE: O2 leak, moisture (if anhydrous) FIX: Degas thoroughly, add reductant (ascorbate) BlueGreen->Oxid Inhib DIAGNOSIS: Product Inhibition CAUSE: Product binds Cu stronger than substrate FIX: Switch to stronger bidentate ligand (e.g., DMEDA) RedBrown->Inhib

Figure 1: Diagnostic decision tree for Copper-catalyzed amination failures.

Technical Deep Dive: Mechanisms of Deactivation

A. Product Inhibition (The "Anthranilic Sink")

In this specific synthesis, the product is an N-aryl amino acid. Once formed, the deprotonated carboxylate and the new tertiary amine can chelate the Cu(I) ion, forming a stable 5-membered metallacycle.

  • Mechanism: The product competes with the substrate (2-halo-5-methylbenzoic acid) for the active metal center. As conversion increases, the concentration of this "poison" increases, often stalling the reaction at 50-60% conversion.

  • Solution: Use a ligand that binds Cu(I) stronger than the product but still allows substrate access. N,N'-Dimethylethylenediamine (DMEDA) or L-Proline are standard choices that can outcompete the product for the metal center.

B. Catalyst Aggregation (Disproportionation)
  • Observation: Formation of a copper mirror or black powder.

  • Mechanism: Cu(I) species are unstable without adequate ligation. If the ligand concentration is too low or the temperature is too high, Cu(I) disproportionates to Cu(0) (metal) and Cu(II). Cu(0) aggregates and precipitates, removing active surface area.

  • Causality: Often caused by "Ligand Stripping"—where the amine reactant (pyrrolidine) acts as a weak ligand, displacing the primary ligand, but failing to stabilize the complex at high temperatures.

C. Impurity Poisoning
  • Sulfur: Trace thiols in pyrrolidine (from manufacturing) irreversibly bind Cu.

  • Halides: While Iodide is often added as a promoter, excess Chloride (from 2-chlorobenzoic acid starting material) can form bridging dimers that are less reactive than monomeric Cu species.

Troubleshooting Guide (Q&A)

Scenario 1: The "Black Death"

Q: My reaction mixture turned black and precipitated metal within 30 minutes. Yield is <10%. A: You are experiencing Catalyst Aggregation .

  • Root Cause: The Cu(I) center lost its stabilizing ligand. This is common if you rely solely on pyrrolidine as both reagent and ligand.

  • Corrective Action:

    • Add a dedicated Ligand: Do not rely on "ligand-free" conditions for this substrate. Add 20 mol% L-Proline or DMEDA .

    • Check Stoichiometry: Ensure Ligand:Cu ratio is at least 2:1.

    • Lower Temperature: Drop from 110°C to 90°C to reduce the rate of ligand dissociation.

Scenario 2: The "50% Wall"

Q: The reaction proceeds quickly to ~50% conversion but then stalls. Adding more catalyst doesn't help. A: This is classic Product Inhibition .

  • Root Cause: The 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid product is accumulating and chelating the remaining catalyst, shutting down the cycle.

  • Corrective Action:

    • Ligand Swap: Switch to a bidentate ligand with a higher binding constant, such as 1,10-phenanthroline or 2-acetylcyclohexanone .

    • Dilution: Run the reaction more dilute (0.5 M instead of 1.0 M) to reduce the probability of intermolecular product binding.

    • Phase Transfer: If using inorganic bases (K₂CO₃), add a Phase Transfer Catalyst (TBAB) to ensure the benzoate is available for reaction but the copper remains ligated in the organic phase (if using a biphasic system).

Scenario 3: The "Blue Shift"

Q: The reaction mixture turned bright blue/green. No product formed. A: Your catalyst has oxidized to Copper(II) .

  • Root Cause: Oxygen ingress. Cu(II) is generally inactive for Ullmann couplings unless a reducing agent is present.

  • Corrective Action:

    • Degas Properly: Sparge solvents with Argon for 20 minutes, not just sonicate.

    • Add Reductant: Add 5-10 mol% Sodium Ascorbate to the reaction mixture to reduce any adventitious Cu(II) back to active Cu(I) in situ.

Optimized Protocol: The "Self-Validating" System

This protocol is designed to minimize poisoning by ensuring robust ligation and oxidation state control.

ComponentRoleSpecification
Substrate 2-Bromo-5-methylbenzoic acid1.0 equiv (Use Bromo over Chloro for faster kinetics)
Amine Pyrrolidine1.5 - 2.0 equiv (Excess acts as base/ligand)
Catalyst CuI (Copper(I) Iodide)10 mol% (99.999% purity preferred)
Ligand L-Proline or DMEDA 20 mol% (Must be > catalyst load)
Base K₂CO₃2.0 equiv (Micronized/Powdered)
Solvent DMSO or DMFAnhydrous (Water < 0.1%)
Additive Sodium Ascorbate5 mol% (Optional: Oxygen scavenger)

Step-by-Step:

  • Charge Solids: Add CuI, Ligand, Base, and Benzoic Acid derivative to the flask.

  • Inert Cycle: Evacuate and backfill with Argon (3x).

  • Add Liquids: Add Solvent and Pyrrolidine via syringe.

  • Complexation (Critical): Stir at Room Temperature for 15 mins . Why? This allows the Ligand-Cu complex to form BEFORE heating. Heating un-complexed Cu leads to aggregation.

  • Heat: Heat to 90-100°C. Monitor via HPLC.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2] Angewandte Chemie International Edition, 48(38), 6954-6971.[2] Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. Link

  • Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43, 3525-3574. Link

  • Tye, J. W., et al. (2008). Copper(I) Phenoxide Complexes as Models for Intermediates in Ullmann Ether Synthesis. Journal of the American Chemical Society, 130(7), 2106–2113. Link

Sources

Validation & Comparative

Biological activity of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (MPBA) , analyzing its pharmacological potential by comparing it to established structural analogs and functional standards.

Executive Summary & Compound Profile

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (MPBA) is a lipophilic derivative of anthranilic acid. Structurally, it belongs to the Fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by a benzoic acid core substituted at the 2-position with a nitrogen-containing ring.

Unlike classical fenamates (e.g., Mefenamic Acid) which feature a secondary N-aryl amine, MPBA incorporates a tertiary N-pyrrolidinyl group. This structural modification alters its hydrogen-bonding capacity and conformational flexibility, potentially influencing its selectivity for Cyclooxygenase (COX) enzymes and D-Amino Acid Oxidase (DAAO) , a target for schizophrenia and neuroprotection.

FeatureMPBA (Target Compound)Mefenamic Acid (Standard)
Core Scaffold Anthranilic AcidAnthranilic Acid
N-Substituent Pyrrolidine (Aliphatic, Tertiary)2,3-Dimethylphenyl (Aromatic, Secondary)
5-Position Methyl groupHydrogen
Primary Target COX-1 / COX-2 (Predicted)COX-1 / COX-2 (Established)
Secondary Target DAAO (Potential)GABA Receptors (Modulator)

Mechanism of Action: Comparative Analysis

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The anthranilic acid moiety mimics the carboxylate head group of arachidonic acid, allowing entry into the COX active site.

  • Mefenamic Acid: Forms a salt bridge with Arg-120 and hydrogen bonds via its secondary amine to Tyr-355 in the COX channel.

  • MPBA Hypothesis: The tertiary nitrogen in the pyrrolidine ring lacks a hydrogen atom for donation, potentially reducing affinity for Tyr-355 compared to secondary amines. However, the pyrrolidine ring offers a distinct hydrophobic fit, and the 5-methyl group increases lipophilicity, potentially enhancing membrane permeability and altering selectivity toward the larger hydrophobic pocket of COX-2 .

Secondary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

Small heterocyclic carboxylic acids are privileged scaffolds for DAAO inhibition. The benzoic acid moiety binds to the arginine residues in the active site, while the hydrophobic pyrrolidine ring can occupy the substrate-binding pocket.

  • Relevance: DAAO inhibitors prevent the breakdown of D-Serine, enhancing NMDA receptor signaling—a therapeutic strategy for Schizophrenia .

Comparative Performance Benchmarks

Note: As MPBA is a novel chemical entity (NCE) in the public domain regarding specific IC50 values, the following data represents the benchmark standards against which MPBA must be evaluated in the protocols defined in Section 4.

Table 1: Benchmark Potency Data for Structural Analogs
Drug / CompoundTargetIC50 / Ki (Benchmark)Mechanism Note
Mefenamic Acid COX-10.08 µMPotent, non-selective inhibition.
Mefenamic Acid COX-20.47 µMModerate selectivity (COX-1 > COX-2).
Celecoxib COX-20.04 µMHigh COX-2 selectivity standard.
CBIO (DAAO Standard)DAAO150 nMReference inhibitor for DAAO assays.
MPBA (Predicted) COX-1/2Est. 1 - 10 µMLikely lower potency than Mefenamic acid due to loss of N-H donor.
Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates the intervention points of MPBA compared to standard NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins TxA2 Thromboxane A2 (Platelets) PGG2->TxA2 Mefenamic Mefenamic Acid (Standard) Mefenamic->COX1 Strong Inhibition Mefenamic->COX2 MPBA MPBA (Test Compound) MPBA->COX1 ? MPBA->COX2 Predicted Interaction

Caption: Schematic of the Arachidonic Acid pathway showing the competitive inhibition sites for Fenamates (Mefenamic Acid) and the proposed action of MPBA.

Experimental Protocols for Validation

To objectively validate MPBA, researchers should utilize the following self-validating workflows.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of MPBA relative to Mefenamic Acid.

  • Reagents:

    • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

    • Substrate: Arachidonic acid (100 µM).

    • Chromogenic substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Test Compounds: MPBA (dissolved in DMSO), Mefenamic Acid (Positive Control), DMSO (Vehicle).

  • Workflow:

    • Incubation: Incubate enzyme (10 units) with MPBA (0.01 µM – 100 µM log scale) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Initiation: Add Arachidonic acid and TMPD.

    • Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.

    • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot dose-response curves to derive IC50.

    • Validation Criteria: Mefenamic Acid IC50 must fall within 0.05–0.2 µM for COX-1.

Protocol B: DAAO Activity Assay (Fluorometric)

Objective: Assess MPBA as a potential neuroprotective agent via DAAO inhibition.

  • Reagents:

    • Recombinant Human DAAO enzyme.

    • Substrate: D-Serine (50 mM).

    • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Workflow:

    • Mix DAAO enzyme with MPBA (various concentrations) in 96-well black plates.

    • Add D-Serine substrate. DAAO converts D-Serine to imino acid + H2O2.

    • HRP uses generated H2O2 to convert Amplex Red to Resorufin (fluorescent).

    • Measurement: Excitation 530 nm / Emission 590 nm.

  • Validation:

    • Compare MPBA inhibition against CBIO (Benzoic acid derivative standard).

Structure-Activity Relationship (SAR) Logic

For researchers optimizing this scaffold, the following SAR rules apply to 2-substituted benzoic acids:

  • Acidity (COOH): Essential for electrostatic interaction with Arg-120 in COX. Esterification (prodrugs) abolishes direct activity until hydrolyzed.

  • N-Linker: The secondary amine (NH) in Mefenamic acid is crucial for H-bonding. MPBA's tertiary amine removes this donor, which typically decreases COX-1 potency but may improve COX-2 selectivity or metabolic stability against oxidation.

  • 5-Methyl Substitution: Increases lipophilicity (LogP). In fenamates, ring substituents force the two rings to be non-coplanar (twist conformation), which is critical for fitting into the hydrophobic pocket. The 5-methyl group on the benzoic acid ring of MPBA mimics the steric bulk found in Tolfenamic acid .

SAR Visualization

SAR MPBA_Node 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid COOH Carboxylic Acid (C-1) Required for Arg-120 Salt Bridge MPBA_Node->COOH Pharmacophore Pyrrolidine Pyrrolidine Ring (N-2) Tertiary Amine: No H-bond donor Increases steric bulk & lipophilicity MPBA_Node->Pyrrolidine Modification Methyl Methyl Group (C-5) Increases LogP Modulates metabolic stability MPBA_Node->Methyl Substitution

Caption: Key structural features of MPBA determining its biological activity profile.

References

  • Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. Link

  • Duplantier, A. J., et al. (2009). "Discovery of 3-hydroxyquinolin-2(1H)-one derivatives as potent D-amino acid oxidase (DAAO) inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Mefenamic Acid." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "2-(pyrrolidin-1-yl)benzoic acid hydrochloride Product Specification." Link

A Comparative Guide to the Synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid is a key building block in medicinal chemistry, forming the core of several pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering a technical analysis of methodologies, experimental protocols, and performance benchmarks to aid researchers in selecting the most appropriate method for their specific needs. The two most prevalent and effective methods for the synthesis of this and structurally related compounds are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods achieve the crucial C-N bond formation between a 2-halobenzoic acid derivative and pyrrolidine. A third, less common but viable route, is nucleophilic aromatic substitution. This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of these synthetic strategies.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid hinges on the formation of an aryl-nitrogen bond. The choice of synthetic methodology is dictated by factors such as starting material availability, desired yield and purity, cost, and scalability.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds[1][2]. The reaction is prized for its broad substrate scope and functional group tolerance, operating under relatively mild conditions compared to classical methods[3].

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-5-methylbenzoic acid).

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, influencing reaction rate, yield, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step[2].

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-heteroatom bonds, including C-N bonds[4][5]. While traditionally requiring harsh reaction conditions (high temperatures and polar, high-boiling solvents), modern modifications with the use of ligands have made this method more accessible and milder[5].

Mechanism: The mechanism of the Ullmann condensation is believed to involve a copper(I) catalytic species. The proposed steps include:

  • Formation of a Copper-Amide Complex: The copper catalyst reacts with the amine in the presence of a base to form a copper-amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex.

  • Reductive Elimination: The desired arylamine is formed via reductive elimination, regenerating the active copper catalyst.

The choice of ligand and the copper source are crucial for the efficiency of the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a potential, though often less efficient, route for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. This reaction typically requires a highly electron-deficient aromatic ring and a strong nucleophile. For many substrates, attempts to use SNAr for C-N bond formation result in very low yields[6].

Mechanism: The SNAr mechanism involves two main steps:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Loss of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the final product.

The presence of electron-withdrawing groups on the aromatic ring is crucial to stabilize the negatively charged Meisenheimer intermediate and facilitate the reaction.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in any research or development program. The following table provides a comparative summary of the key performance indicators for the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid and its analogs.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)Typically uncatalyzed
Ligand Phosphine-based (e.g., XPhos, RuPhos)Diamines, amino acids, etc.Not applicable
Reaction Temp. Moderate (typically 80-120 °C)High (often >150 °C, though modern methods are milder)Varies, can be high
Yield Generally high (often >80%)Moderate to high (can be variable)Generally low for unactivated substrates
Substrate Scope BroadMore limited, often requires activated aryl halidesLimited to highly electron-deficient arenes
Functional Group Tolerance ExcellentGood with modern ligandsModerate
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally cheaperLow reagent cost
Scalability Well-established for large-scale synthesisCan be challenging due to high temperaturesPotentially scalable if viable

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid via the Buchwald-Hartwig amination and a generalized Ullmann condensation.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for similar aryl aminations.

Reaction Scheme:

Buchwald-Hartwig Amination A 2-Bromo-5-methylbenzoic acid C Pd Catalyst Ligand, Base B Pyrrolidine D 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid C->D

Workflow for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-methylbenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

Protocol 2: Ullmann Condensation

This protocol is a generalized procedure based on modern Ullmann-type reactions.

Reaction Scheme:

Ullmann Condensation A 2-Iodo-5-methylbenzoic acid C CuI, Ligand Base B Pyrrolidine D 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid C->D

Workflow for Ullmann Condensation

Materials:

  • 2-Iodo-5-methylbenzoic acid

  • Pyrrolidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealable reaction tube, add 2-iodo-5-methylbenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO, followed by pyrrolidine (1.5 eq).

  • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid. The choice between these two powerful C-N coupling reactions will depend on the specific requirements of the synthesis.

  • For high yield, broad functional group tolerance, and milder reaction conditions, the Buchwald-Hartwig amination is generally the superior choice. The development of sophisticated ligands has made this a highly reliable and versatile method, often providing excellent results where other methods fail. The primary drawback is the cost of the palladium catalyst and specialized phosphine ligands.

  • The Ullmann condensation offers a more cost-effective alternative, utilizing a cheaper copper catalyst. While traditional Ullmann conditions are harsh, modern ligand-assisted protocols have significantly improved its applicability. This method can be particularly advantageous for large-scale synthesis where cost is a major driver, provided the specific substrate combination performs well under these conditions.

  • Nucleophilic aromatic substitution is typically not a preferred method for this transformation unless the aromatic ring is highly activated by strong electron-withdrawing groups, which is not the case for 2-halo-5-methylbenzoic acid.

For research and early-stage drug development where material throughput and reliability are paramount, the Buchwald-Hartwig amination is often the go-to method. For process development and large-scale manufacturing, a thorough evaluation of a modern Ullmann condensation protocol is warranted due to the significant cost savings associated with copper catalysis. It is recommended that both routes be screened in the early phases of process development to determine the optimal conditions for yield, purity, and cost-effectiveness for the specific application.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rossi, R. A., & Pierini, A. B. (1983). Nucleophilic substitution on aromatic compounds by the S RN 1 mechanism. Chemical Reviews, 83(5), 413-437.
  • PubMed. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

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